Technical Documentation Center

2-Chloro-4-(piperidin-4-YL)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-(piperidin-4-YL)pyrimidine
  • CAS: 1001754-79-5

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine

An In-depth Exploration of a Key Building Block in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-chloro-4-(piperidin-4-yl)pyrimidine, a heterocyclic compound of significant in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of a Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-(piperidin-4-yl)pyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document details its chemical structure, physicochemical properties, and a robust synthetic pathway. Furthermore, it delves into the reactivity of this molecule, highlighting its utility as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a privileged structure in the design of novel therapeutics. Specifically, substituted pyrimidines are integral to the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

2-Chloro-4-(piperidin-4-yl)pyrimidine has emerged as a particularly valuable building block in this context. Its structure combines the reactive chloropyrimidine core with a piperidine moiety, a common feature in drug candidates that can enhance solubility and provide a vector for further molecular elaboration. This guide will provide a detailed examination of this compound, from its fundamental properties to its strategic application in the synthesis of potential new medicines.

Chemical Structure and Properties

The chemical structure of 2-chloro-4-(piperidin-4-yl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a piperidin-4-yl group at the 4-position. The compound is most commonly handled and commercially available as its dihydrochloride salt to improve stability and handling.

Molecular Formula: C₉H₁₂ClN₃ Molecular Weight: 197.66 g/mol CAS Number for Dihydrochloride Salt: 2044927-14-0 Molecular Formula of Dihydrochloride Salt: C₉H₁₄Cl₃N₃ Molecular Weight of Dihydrochloride Salt: 270.6 g/mol

dot graph "2_chloro_4_piperidin_4_yl_pyrimidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "Chemical structure of 2-chloro-4-(piperidin-4-yl)pyrimidine"

A summary of the key physicochemical properties is presented in the table below. It is important to note that experimentally determined data for this specific compound is not widely published, and therefore some properties are predicted based on its structure.

PropertyValueSource
Molecular Weight 197.66 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 1PubChem

Synthesis and Purification

The synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine is most efficiently achieved through a two-step process commencing with the readily available starting material, 2,4-dichloropyrimidine. The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring, with the C4 position being more susceptible to nucleophilic attack. To ensure regioselectivity and prevent undesired side reactions at the piperidine nitrogen, a protecting group strategy is employed.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "General synthetic workflow for 2-chloro-4-(piperidin-4-yl)pyrimidine."

Step 1: Nucleophilic Aromatic Substitution

The first step involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate. The use of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial to prevent its reaction with the electrophilic pyrimidine ring.

Experimental Protocol:

  • To a solution of 2,4-dichloropyrimidine (1.0 equivalent) in a suitable aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0-1.2 equivalents).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to scavenge the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Boc Deprotection

The second step is the removal of the Boc protecting group under acidic conditions to yield the desired product, which is typically isolated as its hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane is commonly used.

  • Stir the reaction mixture at room temperature. The deprotection is often rapid, and the product may precipitate out of the solution as the dihydrochloride salt. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • If no precipitate forms, the solvent and excess acid can be removed under reduced pressure to yield the crude 2-chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloro-4-(piperidin-4-yl)pyrimidine lies in the sequential reactivity of its functional groups. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to further nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, making it a valuable intermediate for the construction of compound libraries for drug screening.

The piperidine nitrogen, once deprotected, can be functionalized through various reactions such as acylation, alkylation, or sulfonylation, providing another point of diversification.

dot graph "Reactivity_and_Derivatization" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Key reaction pathways for derivatization."

A significant application of this scaffold is in the synthesis of kinase inhibitors. For example, the 2,4-disubstituted pyrimidine core is a common feature in inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer. In a typical synthetic strategy, the C4 position is occupied by a substituted aniline, and the C2 position is further functionalized to enhance potency and selectivity. 2-Chloro-4-(piperidin-4-yl)pyrimidine serves as an ideal precursor in such syntheses, where the piperidine moiety can be linked to other parts of the final molecule.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, typically in the downfield region (δ 7.0-9.0 ppm). The protons on the piperidine ring would appear in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the point of attachment to the pyrimidine ring likely being the most downfield of this group. The N-H proton of the piperidine would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the pyrimidine ring carbons in the aromatic region (δ 100-170 ppm), with the carbons attached to the nitrogen and chlorine atoms being the most deshielded. The piperidine carbons would resonate in the aliphatic region (δ 20-60 ppm).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (197.66 g/mol for the free base). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be expected.

Safety and Handling

Specific safety data for 2-chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is not widely available. However, based on the data for structurally related chloropyrimidines and piperidine derivatives, it should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

2-Chloro-4-(piperidin-4-yl)pyrimidine is a strategically important and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and its potential for diverse functionalization at both the pyrimidine and piperidine moieties make it a valuable intermediate for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. This guide has provided a comprehensive overview of its chemical properties, a reliable synthetic protocol, and an insight into its applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

  • BenchChem. (2025). 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 143, 1686-1698.
  • Gfeller, D., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(11), 4557–4570.
  • A kind of preparation method of 2- chloro-pyrimidine derivatives. (n.d.).
  • Merck. (n.d.). 2-(Piperidin-4-yl)pyrimidine hydrochloride.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.
  • The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from The Royal Society of Chemistry website.
  • Sapphire Bioscience. (n.d.). 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.
  • NextSDS. (n.d.). 2-CHLORO-4-(PIPERIDIN-4-YLOXY)PYRIMIDINEHYDROCHLORIDE — Chemical Substance Information.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(23), 4443-4449.
  • PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine.
  • NextSDS. (n.d.). 2-Chloro-4-(4-piperidinyl)pyriMidine — Chemical Substance Information.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(1), 1-6.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(107), 62534-62538.
  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.).
  • 2-chloropyrimidine patented technology retrieval search results. (n.d.).
  • PRODUCTION PROCESS OF 2-CHLORO-4-HETEROARYL-PYRIMIDINE DERIVATIVES. (2015, May 13).
  • Merck. (n.d.). 2-chloro-4-(piperidin-1-yl)-6-cyclopropylpyrimidine.
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052.
  • Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)
Exploratory

Whitepaper: Physicochemical Profiling and HRMS Analytical Workflows for 2-Chloro-4-(piperidin-4-yl)pyrimidine

Executive Summary As drug discovery pipelines increasingly rely on modular, sp³-rich building blocks, pyrimidine-piperidine scaffolds have emerged as privileged structures. Specifically, 2-chloro-4-(piperidin-4-yl)pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on modular, sp³-rich building blocks, pyrimidine-piperidine scaffolds have emerged as privileged structures. Specifically, 2-chloro-4-(piperidin-4-yl)pyrimidine (CAS: 1001754-79-5) serves as a critical electrophilic and nucleophilic intermediate for the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. This technical guide details the exact mass characteristics, isotopic signatures, and self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to verify the structural integrity of this essential building block.

Fundamental Physicochemical Properties

To ensure synthetic reproducibility and analytical accuracy, researchers must strictly distinguish between average molecular weight (used for macroscopic stoichiometry) and monoisotopic exact mass (used for microscopic HRMS identification). The exact mass is calculated using the most abundant stable isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N)[2].

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
IUPAC Name 2-chloro-4-(piperidin-4-yl)pyrimidineDefines the exact structural connectivity and regiochemistry.
CAS Number 1001754-79-5Unique registry identifier for procurement and database cross-referencing[1].
Molecular Formula C₉H₁₂ClN₃Dictates the theoretical isotopic distribution pattern[3].
Average Molecular Weight 197.66 g/mol Incorporates natural isotopic abundance; used for calculating reaction equivalents[3].
Monoisotopic Exact Mass 197.07198 DaThe absolute target value for high-resolution mass spectrometers[2].
[M+H]⁺ Exact Mass 198.07926 DaThe primary protonated adduct observed during ESI+ ionization.

Mechanistic Causality in Mass Spectrometry: The Self-Validating Isotope System

When analyzing halogenated building blocks, the mass spectrometer acts not just as a scale, but as a structural validator.

The Causality of Isotopic Distribution: Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Because of this, the protonated molecular ion[M+H]⁺ will not appear as a single peak. Instead, it manifests as a distinct doublet separated by approximately 1.997 Da.

The Self-Validating Protocol: A robust analytical workflow must be self-validating. When evaluating the MS1 spectrum for this compound, the analyst must observe:

  • An M peak at m/z 198.0793 (100% relative abundance).

  • An M+2 peak at m/z 200.0763 (~32% relative abundance).

Diagnostic Insight: If this ~3:1 isotopic signature is absent, the analyst can immediately conclude that either the target compound is not present, or the molecule has undergone unintended dehalogenation (loss of the chlorine atom) during synthesis or within the ionization source.

Standard Operating Procedure: LC-HRMS Exact Mass Verification

The following step-by-step methodology is designed to provide unambiguous confirmation of the compound's identity while suppressing ionization artifacts.

Step 1: Analyte Solubilization

  • Action: Prepare a 1 µg/mL dilution of the sample in 50:50 LC-MS grade H₂O:Acetonitrile.

  • Causality: This specific solvent ratio ensures complete solvation of both the lipophilic pyrimidine core and the polar piperidine moiety, preventing sample precipitation and column breakthrough.

Step 2: Chromatographic Resolution

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Causality: The high surface area and hydrophobicity of the C18 stationary phase provide critical retention, successfully separating the target from highly polar synthesis byproducts (e.g., unreacted amines or salts).

Step 3: Electrospray Ionization (ESI+)

  • Action: Utilize 0.1% Formic Acid (FA) as an additive in the mobile phase.

  • Causality: Formic acid acts as an aggressive proton donor. It quantitatively shifts the secondary amine of the piperidine ring into its cationic form, thereby maximizing the[M+H]⁺ ion yield and stabilizing the spray.

Step 4: Orbitrap/TOF Mass Analysis

  • Action: Acquire MS1 data at a mass resolution of >60,000 (at m/z 200).

  • Causality: High resolving power is mandatory to differentiate the target's exact mass (198.0793 Da) from isobaric interferences (molecules with the same nominal mass but different exact masses) that commonly arise from solvent clusters or matrix contaminants.

Workflow Visualization

MS_Workflow Prep Step 1: Sample Prep 0.1% FA in 50:50 MeOH:H2O LC Step 2: RP-UHPLC C18 Column Separation Prep->LC ESI Step 3: ESI+ Ionization Protonation to [M+H]+ LC->ESI HRMS Step 4: HRMS Analyzer Resolution > 60,000 ESI->HRMS Data Step 5: Data Analysis Verify m/z 198.0793 HRMS->Data

Figure 1: Step-by-step LC-HRMS workflow for validating the exact mass of pyrimidine derivatives.

Synthetic Utility and Reactivity Pathways

The value of 2-chloro-4-(piperidin-4-yl)pyrimidine lies in its orthogonal reactivity. The molecule possesses two distinct functional handles that can be manipulated independently under specific catalytic conditions.

  • The C2-Chlorine: Acts as a prime electrophile. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines/alcohols or Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build extended biaryl systems.

  • The Piperidine Nitrogen: Acts as a nucleophile. The secondary amine can be readily alkylated, acylated, or protected (e.g., with a Boc group) to tune the pharmacokinetic properties of the final drug candidate.

Reactivity Visualization

Reactivity Core 2-chloro-4-(piperidin-4-yl)pyrimidine Exact Mass: 197.0720 Da SNAr SNAr Reaction Displacement of C2-Cl Core->SNAr Nucleophiles (Amines/Alcohols) Coupling Cross-Coupling Pd-Catalyzed at C2 Core->Coupling Boronic Acids / Pd Catalyst Alkylation N-Functionalization Piperidine NH Reactivity Core->Alkylation Electrophiles (Alkyl/Acyl Halides)

Figure 2: Key functionalization pathways for 2-chloro-4-(piperidin-4-yl)pyrimidine in drug discovery.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 224663, 2-Chloro-4-(piperidin-1-yl)pyrimidine (Structural isomer utilized for exact mass verification of the C₉H₁₂ClN₃ scaffold). Retrieved from:[Link]

Sources

Foundational

Pharmacokinetics and ADME Optimization of 2-Chloro-4-(piperidin-4-yl)pyrimidine Derivatives: A Technical Guide for Drug Development

Executive Summary The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery[1]. The pyrimidine core provides essential hydrogen-bond acceptor capabilities critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery[1]. The pyrimidine core provides essential hydrogen-bond acceptor capabilities critical for hinge-binding in kinases or interacting with GPCR transmembrane domains, while the piperidine ring introduces basicity, improving aqueous solubility and providing a vector for further structural elaboration[2]. However, the native scaffold presents specific pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges. The highly reactive 2-chloro substituent is typically displaced via nucleophilic aromatic substitution (SNAr) to yield 2-amino or 2-alkyl derivatives, which drastically alters the molecule's lipophilicity and metabolic stability[3].

This whitepaper provides an in-depth analysis of the pharmacokinetic properties of these derivatives, detailing metabolic vulnerabilities, optimization strategies, and the self-validating experimental protocols required for rigorous ADME profiling.

Physicochemical Properties and ADME Fundamentals

The baseline PK profile of 4-(piperidin-4-yl)pyrimidine derivatives is heavily influenced by their physicochemical properties:

  • Basicity and Ionization: The secondary amine of the piperidine ring typically has a pKa of ~9.0–10.0, meaning it is protonated at physiological pH. This protonation enhances aqueous solubility but can limit passive membrane permeability across the blood-brain barrier (BBB) or gastrointestinal tract.

  • Lipophilicity (LogP/LogD): The planar pyrimidine ring is lipophilic. Unsubstituted piperidine-pyrimidine hybrids often exhibit a LogD (pH 7.4) between 1.5 and 3.0, which is generally optimal for oral absorption but can lead to a high volume of distribution (Vd) and potential hERG channel liability if not carefully modulated[4].

  • Protein Binding: Due to the combination of a lipophilic aromatic core and a basic amine, these derivatives often exhibit moderate to high plasma protein binding (PPB), typically binding to α1-acid glycoprotein (AAG) rather than human serum albumin (HSA).

Metabolic Stability and CYP450 Vulnerabilities

A critical hurdle in the development of piperidine-pyrimidine derivatives is their susceptibility to Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2D6.

  • Piperidine Ring Oxidation: The α-carbons adjacent to the piperidine nitrogen are highly vulnerable to oxidation, leading to the formation of lactams. Additionally, if the piperidine nitrogen is alkylated, rapid N-dealkylation often occurs[4].

  • Pyrimidine Core Metabolism: While the pyrimidine ring itself is relatively electron-deficient and resistant to direct oxidation, substituents at the 2-position (e.g., anilines replacing the 2-chloro group) are prone to N-oxidation or para-hydroxylation.

  • Optimization Strategies: To mitigate these liabilities, medicinal chemists employ conformational restriction (e.g., bridged bicycles), fluorination at the piperidine β-position to reduce electron density, or steric shielding of the α-carbons. Such modifications have been shown to significantly extend the half-life (t1/2) and improve oral bioavailability (F%) in rodent models[5][6].

Metabolic_Pathway Core 4-(Piperidin-4-yl)pyrimidine Derivative CYP CYP450 (e.g., CYP3A4) Phase I Metabolism Core->CYP Oxidation UGT UGT Enzymes Phase II Metabolism Core->UGT Direct Conjugation N_Dealkyl N-Dealkylation (Loss of R-group) CYP->N_Dealkyl Lactam α-Carbon Oxidation (Lactam Formation) CYP->Lactam N_Oxide N-Oxidation CYP->N_Oxide Conjugate Glucuronide Conjugate (Increased Solubility) UGT->Conjugate N_Dealkyl->UGT Excretion Renal / Biliary Clearance Lactam->Excretion N_Oxide->Excretion Conjugate->Excretion

Fig 1: Primary metabolic pathways of piperidine-pyrimidine derivatives via CYP and UGT enzymes.

Experimental Methodologies for PK Profiling

To ensure scientific integrity, PK profiling must utilize self-validating systems. The following protocols outline the industry-standard workflows for evaluating these derivatives.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality & Validation: This assay predicts in vivo hepatic clearance. The inclusion of NADPH initiates CYP activity, while the absence of NADPH serves as a negative control to rule out chemical instability. Verapamil is included as a high-clearance positive control to validate the enzymatic activity of the microsomes.

  • Preparation: Prepare a 1 mM stock solution of the pyrimidine derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human or rodent liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tolbutamide). Rationale: MeCN instantly denatures microsomal proteins, stopping the reaction and releasing the highly lipophilic pyrimidine derivative into the supernatant.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Causality & Validation:In vivo models determine actual bioavailability and systemic exposure. IV and PO arms are run in parallel to calculate absolute bioavailability (F%).

  • Formulation: Formulate the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Rationale: The pyrimidine core's poor aqueous solubility necessitates co-solvents to prevent precipitation upon injection or in the GI tract, ensuring accurate dosing.

  • Administration: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood to isolate plasma. Perform protein precipitation using 3 volumes of MeCN containing an internal standard.

  • Quantification & Modeling: Analyze via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive Clearance (CL), Volume of Distribution (Vd), Area Under the Curve (AUC), and Bioavailability (F%).

PK_Workflow Formulation 1. Compound Formulation (e.g., 5% DMSO, 95% Saline) Dosing 2. In Vivo Dosing (IV: 1 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling Extraction 4. Sample Preparation (Protein Precipitation w/ MeCN) Sampling->Extraction LCMS 5. LC-MS/MS Analysis (MRM Mode Quantification) Extraction->LCMS Analysis 6. Pharmacokinetic Modeling (Non-Compartmental Analysis) LCMS->Analysis

Fig 2: Self-validating in vivo pharmacokinetic profiling workflow for pyrimidine derivatives.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic parameters of the baseline 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold compared to optimized 2-amino derivatives based on recent medicinal chemistry literature[4][5][6].

Compound ClassClearance (CL) (mL/min/kg)Volume of Dist. (Vd) (L/kg)Half-life (t1/2) (h)Oral Bioavailability (F%)Key Metabolic Liability
Baseline Scaffold (2-Chloro)> 60 (High)1.2< 1.0< 10%Rapid SNAr in vivo, GSH conjugation
Unoptimized Derivative (2-Amino, Unsubstituted Piperidine)45 (Moderate-High)3.51.5 - 2.015 - 20%Piperidine α-oxidation (CYP3A4)
Optimized Derivative (2-Amino, Fluorinated/Bridged Piperidine)< 15 (Low)2.86.0 - 10.0> 40%Glucuronidation (UGT)

Table 1: Comparative PK parameters in rodent models. Optimization of the piperidine ring significantly reduces clearance and enhances systemic exposure.

Conclusion

The 2-chloro-4-(piperidin-4-yl)pyrimidine building block is a cornerstone in the synthesis of advanced therapeutics. While the native scaffold presents significant metabolic liabilities, particularly concerning the piperidine ring's susceptibility to CYP-mediated oxidation, rational structure-based pharmacokinetic optimization can yield derivatives with excellent half-lives and oral bioavailability. Rigorous, self-validating in vitro and in vivo methodologies remain essential to accurately profile and navigate the ADME landscape of these complex heterocycles.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design". Available at:[Link]

  • MDPI. "Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions". Available at:[Link]

  • PMC (National Institutes of Health). "Exploring the hydrophobic channel of NNIBP leads to the discovery of novel piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 NNRTIs". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy". Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-chloro-4-(piperidin-4-yl)pyrimidine: Synthesis, Reactivity, and Safe Handling for Drug Discovery Professionals

Physicochemical Properties and Structure 2-chloro-4-(piperidin-4-yl)pyrimidine is a substituted pyrimidine with a molecular structure that makes it a valuable intermediate in the synthesis of more complex molecules. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Properties and Structure

2-chloro-4-(piperidin-4-yl)pyrimidine is a substituted pyrimidine with a molecular structure that makes it a valuable intermediate in the synthesis of more complex molecules. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds.[1]

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃-
Molecular Weight 197.66 g/mol -
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like ethanol, DMFInferred from synthesis protocols[2]

Synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine

The synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine typically involves a nucleophilic substitution reaction on a di-chlorinated pyrimidine precursor. A general and plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for the synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine from 2,4-dichloropyrimidine and piperidin-4-amine.

Materials:

  • 2,4-dichloropyrimidine

  • Piperidin-4-amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF.

  • Add piperidin-4-amine (1.0-1.2 equivalents) and potassium carbonate (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-4-(piperidin-4-yl)pyrimidine.

SynthesisWorkflow reagents 2,4-dichloropyrimidine + Piperidin-4-amine + Base (e.g., K₂CO₃) in DMF reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Stirring, RT or heat workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-chloro-4-(piperidin-4-yl)pyrimidine purification->product

Reactivity and Applications in Medicinal Chemistry

The reactivity of 2-chloro-4-(piperidin-4-yl)pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the chloro substituent. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity makes it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery.[3]

2-chloropyrimidines are significantly more reactive towards nucleophiles than their chlorobenzene counterparts, often by a factor of 10¹⁴–10¹⁶.[4] This high reactivity allows for facile displacement of the chlorine atom with a variety of nucleophiles, including amines, alcohols, and thiols, often without the need for precious metal catalysts.[4][5]

The piperidine moiety in 2-chloro-4-(piperidin-4-yl)pyrimidine is a common pharmacophore found in many FDA-approved drugs and contributes to favorable pharmacokinetic properties.[6] The combination of the reactive chloropyrimidine core and the piperidine substituent makes this molecule an attractive starting point for the development of novel therapeutics, particularly in areas such as oncology and neurodegenerative diseases.[7][8] For instance, substituted pyrimidines are known to act as kinase inhibitors.[8]

Hazard Identification and Safe Handling (Inferred SDS)

As a dedicated SDS for 2-chloro-4-(piperidin-4-yl)pyrimidine is not available, the following safety information is inferred from the known hazards of its constituent parts: 2-chloropyrimidine and piperidine derivatives.

Potential Hazards
  • Acute Toxicity: Harmful if swallowed.[9][10] Toxic in contact with skin or if inhaled.[11][12]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][13] Piperidine itself is corrosive and can cause severe skin burns.[11][14]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[9][13]

  • Respiratory Sensitization: May cause respiratory irritation.[9][10]

  • Flammability: Piperidine is a flammable liquid and vapor.[11][12] While the final compound is likely a solid, appropriate precautions should be taken.

First-Aid Measures
  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[11][14]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11][15]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[14][16]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][17] Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust, fume, gas, mist, vapors, or spray.[15] Keep away from heat, sparks, and open flames.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][16] Store locked up.[15]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and other appropriate protective clothing.[17]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[12]

SafeHandling cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage goggles Chemical Goggles & Face Shield gloves Nitrile Gloves labcoat Lab Coat respirator Respirator (if needed) fumehood Work in a Chemical Fume Hood avoid_contact Avoid Skin/Eye Contact & Inhalation no_ignition Keep Away from Ignition Sources storage_conditions Cool, Dry, Well-Ventilated, Tightly Sealed Container locked_up Store Locked Up

Toxicological Information

Specific toxicological data for 2-chloro-4-(piperidin-4-yl)pyrimidine is not available. However, studies on substituted pyrimidines have shown a wide range of biological activities and toxicological profiles.[18][19] Some piperidinyl-pyrimidine derivatives have been evaluated for their potential as anti-Alzheimer's agents and showed no toxicity up to 1000 mg/kg in acute toxicity studies.[7] Nevertheless, due to the presence of the chloropyrimidine and piperidine moieties, this compound should be handled as a potentially hazardous substance until more specific data becomes available.

Conclusion

2-chloro-4-(piperidin-4-yl)pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its reactivity allows for the facile introduction of diverse functional groups. While a specific SDS is not available, a thorough understanding of the hazards associated with its constituent chemical motifs allows for the implementation of safe handling and storage procedures. Researchers and drug development professionals can leverage the information in this guide to safely and effectively utilize this compound in their research endeavors.

References

  • Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572–577.
  • Cernak, T. A., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 9(21), 3064-3072.
  • Penta. (2024, May 7).
  • Rao, P. S., & Murty, K. V. (1995). Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Journal of the Indian Chemical Society, 72(10), 731-733.
  • Glushkov, V. A. (2025, June 27).
  • BenchChem. (2025). 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Alfa Aesar. (2023, March 16).
  • Google Patents. (n.d.).
  • Kumar, A., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Chemical Neuroscience, 15(5), 783–797.
  • NextSDS. (n.d.).
  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-416.
  • Serrano Contreras, J. I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742.
  • Carl ROTH. (2025, March 31).
  • Mamand, S. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4496.
  • ChemicalBook. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • PubChem. (n.d.). 2-Chloropyrimidine.
  • El-Sayed, M. A. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 59-74.
  • Organic Syntheses. (n.d.). 2-chloropyrimidine.
  • Serrano Contreras, J. I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742.
  • McNeill, S. M., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(8), 1769–1775.
  • Shishkina, A. A., et al. (2023).
  • Google Patents. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • TCI Chemicals. (2023, March 4).
  • Yadav, G., & Singh, P. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1262, 133036.
  • Fisher Scientific. (2025, December 19).
  • Patel, H. V., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 6(5), 2933-2939.
  • Merck. (n.d.). 2-chloro-4-(piperidin-1-yl)-6-cyclopropylpyrimidine.

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 2-chloro-4-(piperidin-4-yl)pyrimidine

Abstract This technical guide provides a comprehensive overview of the anticipated toxicity profile and recommended handling procedures for 2-chloro-4-(piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicity profile and recommended handling procedures for 2-chloro-4-(piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in drug discovery and medicinal chemistry.[1][2][3][4] In the absence of specific toxicological data for this exact molecule, this guide synthesizes information from safety data sheets (SDS) of structurally related chlorinated pyrimidines and piperidine-containing compounds, established principles of chemical hygiene, and regulatory standards. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct a thorough risk assessment and implement safe handling practices. This document details potential hazards, outlines engineering controls and personal protective equipment (PPE), and provides explicit protocols for storage, spill management, and waste disposal.

Introduction and Scientific Context

2-chloro-4-(piperidin-4-yl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are fundamental building blocks of DNA and RNA and are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[4] Derivatives of pyrimidine are explored for their potential as anticancer, anti-infective, anti-inflammatory, and central nervous system (CNS) active agents.[1][3][4]

The structure of 2-chloro-4-(piperidin-4-yl)pyrimidine incorporates two key features that inform its potential reactivity and biological activity: a chlorinated pyrimidine ring and a piperidine moiety. The chlorine atom at the 2-position is an electrophilic site, making the molecule a potential reactant with nucleophiles. The piperidine group can influence solubility and receptor binding. While this compound is a valuable intermediate in synthetic chemistry, its structural alerts warrant a cautious approach to its handling.

Due to its novelty and specific application in research and development, comprehensive toxicological studies for 2-chloro-4-(piperidin-4-yl)pyrimidine are not publicly available.[5] Therefore, this guide employs a precautionary principle, extrapolating data from closely related analogues to construct a reliable safety profile.

Anticipated Toxicological Profile

Based on the analysis of safety data for related chlorinated pyrimidines, the following toxicological hazards are anticipated.[6][7][8][9]

Acute Toxicity
  • Oral: Harmful if swallowed. Related compounds are classified as Acute Toxicity, Category 3 or 4 (oral).[9][10] Ingestion may cause irritation to the mucous membranes.[6]

  • Dermal: May be harmful in contact with skin. Certain pyrimidine derivatives can be absorbed through the skin.[8]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[6][8]

Skin and Eye Irritation
  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6][9] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[6][9] Direct contact with the eyes can cause redness, pain, and potential damage.

Chronic and Other Health Effects
  • Germ Cell Mutagenicity: Data not available for this specific compound, but it is a standard endpoint to consider for novel chemical entities.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[6][9]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available, but prolonged exposure should be avoided.

The following table summarizes the anticipated hazard classifications based on related compounds.

Hazard ClassificationAnticipated CategoryKey Findings from Related Compounds
Acute Toxicity, OralCategory 4 (Warning)"Harmful if swallowed."[9]
Skin Corrosion/IrritationCategory 2 (Warning)"Causes skin irritation."[6][7]
Serious Eye Damage/IrritationCategory 2A (Warning)"Causes serious eye irritation."[6][9]
Specific Target Organ ToxicityCategory 3 (Warning)"May cause respiratory irritation."[6]

Safe Handling and Personal Protection

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory when handling 2-chloro-4-(piperidin-4-yl)pyrimidine.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-ventilated area, specifically a certified chemical fume hood.[8][11]

  • Ventilation: Always handle solid and solution forms of this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Safety Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and within a 10-second travel distance from the workstation.[6][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. If there is a potential for exposure limits to be exceeded (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge should be used.[6][8]

Diagram: Hierarchy of Controls

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 2-chloro-4-(piperidin-4-yl)pyrimidine cluster_effectiveness Effectiveness elimination Elimination (Not Feasible in R&D) substitution Substitution (Use a less hazardous alternative) engineering Engineering Controls (Chemical Fume Hood, Ventilation) admin Administrative Controls (SOPs, Training, Labeling) ppe Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) least Least Effective most Most Effective

Caption: Hierarchy of controls for managing chemical exposure.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is essential for ensuring safety and experimental reproducibility.

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from sources of ignition, heat, and direct sunlight.[11] For long-term stability, refrigeration may be recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][11] Hazardous decomposition products under fire conditions may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][10]

Weighing and Dispensing Protocol
  • Preparation: Don the required PPE (lab coat, safety goggles, gloves).

  • Work Area: Perform all weighing and dispensing operations inside a chemical fume hood or a ventilated balance enclosure.

  • Dispensing: Use a spatula to carefully transfer the solid material. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Cleaning: Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Spill Management Protocol
  • Evacuation: If a significant spill occurs, evacuate the immediate area.

  • Alerting: Inform your supervisor and colleagues immediately.

  • Control: For a small, manageable spill within a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, dry material like vermiculite or sand.[12]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[6]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spills: For large spills, or any spill outside of a fume hood, evacuate the lab, close the doors, and contact the institutional Environmental Health & Safety (EH&S) office.[11]

Diagram: Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing 2-chloro-4-(piperidin-4-yl)pyrimidine, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][11]

  • Collect waste in a clearly labeled, compatible, and sealable container.[11]

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Conclusion

While 2-chloro-4-(piperidin-4-yl)pyrimidine is a valuable compound for research, its structural features suggest it should be handled as a hazardous substance. The toxicological profile, extrapolated from related compounds, indicates risks of skin and eye irritation, respiratory irritation, and harm if swallowed. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and strictly adhering to the established protocols for handling, storage, and disposal, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough, compound-specific risk assessment should always precede any new experimental work.

References

  • NextSDS. (n.d.). 2-CHLORO-4-(PIPERIDIN-4-YLOXY)PYRIMIDINEHYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Hazard Assessment. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Chloro-4-(4-piperidinyl)pyriMidine — Chemical Substance Information. Retrieved from [Link]

  • Dow AgroSciences LLC. (2007, July 25). Material Safety Data Sheet: Transline Herbicide. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ScienceDirect. (2024, July 14). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-4-(phenylsulfanyl)pyrimidine - Executive Summary. Retrieved from [Link]

  • New Jersey Department of Health. (2002, July). Hazard Summary: Chlorpyrifos. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyrethrins and pyrethroids. Retrieved from [Link]

Sources

Exploratory

literature review on 2-chloro-4-(piperidin-4-yl)pyrimidine biological activity

An In-depth Technical Guide to the Biological Activity of 2-Chloro-4-(piperidin-4-yl)pyrimidine and its Derivatives A Versatile Scaffold in Modern Drug Discovery Introduction The pyrimidine nucleus is a cornerstone of me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 2-Chloro-4-(piperidin-4-yl)pyrimidine and its Derivatives

A Versatile Scaffold in Modern Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents[1][2][3]. Its inherent ability to participate in hydrogen bonding and pi-stacking interactions makes it a privileged scaffold for designing ligands that target a diverse range of biomolecules. Among the vast landscape of pyrimidine-based compounds, 2-chloro-4-(piperidin-4-yl)pyrimidine has emerged as a particularly valuable starting material and structural motif in the development of novel therapeutics. The strategic placement of a reactive chlorine atom and a piperidine moiety provides a versatile platform for synthetic elaboration, enabling the generation of libraries of compounds with tailored pharmacological profiles.

This technical guide offers a comprehensive review of the biological activities associated with 2-chloro-4-(piperidin-4-yl)pyrimidine and its derivatives. We will delve into the synthetic strategies employed to access this core structure, explore its diverse applications in drug discovery with a focus on oncology, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical scaffold.

Synthesis and Chemical Properties: A Foundation for Diversity

The synthetic accessibility of 2-chloro-4-(piperidin-4-yl)pyrimidine and its analogues is a key driver of its widespread use in medicinal chemistry. The pyrimidine ring can be constructed through various condensation reactions, and the chloro and piperidinyl substituents can be introduced or modified at different stages of the synthetic route.

A common strategy involves the use of a pre-formed pyrimidine ring, such as 2,4-dichloropyrimidine, followed by selective nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve regioselective substitution. Generally, the C4 position is more susceptible to nucleophilic attack, allowing for the introduction of the piperidine group at this position first[4][5]. The remaining chlorine atom at the C2 position then serves as a handle for further functionalization, enabling the introduction of a wide range of substituents to modulate the biological activity and physicochemical properties of the final compound.

Alternatively, the synthesis can commence from a more functionalized starting material, such as 2-chloropyrimidine, which can undergo a series of reactions including bromination, coupling, elimination, and debenzylation to yield the desired 2-chloro-5-(piperidin-4-yl)pyrimidine[6]. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The presence of the 2-chloro substituent is particularly noteworthy as it can act as a "warhead" in the design of covalent inhibitors. This electrophilic site can react with nucleophilic residues, such as cysteine, in the binding pocket of a target protein, leading to the formation of an irreversible covalent bond[7]. This strategy has been successfully employed in the development of potent and selective kinase inhibitors.

Biological Activities and Therapeutic Applications

The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold has been extensively explored as a template for the design of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer[5]. Furthermore, its derivatives have shown promise in other therapeutic areas, highlighting the versatility of this chemical motif.

Kinase Inhibition in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of 2-chloro-4-(piperidin-4-yl)pyrimidine have demonstrated significant potential as inhibitors of several important cancer-related kinases.

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: A novel and selective ALK inhibitor, 15b (LDK378), features a 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine core. This compound was designed to overcome the deficiencies of first-generation ALK inhibitors and has shown substantial antitumor activity in clinical trials for ALK-positive cancers[8]. The piperidine moiety plays a crucial role in the "tail" region of the molecule, contributing to its overall potency and selectivity[8].

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrazolopyrimidine scaffold, which can be derived from pyrimidine precursors, has been utilized to develop irreversible EGFR mutant kinase inhibitors. For instance, compound 19 (CHMFL-EGFR-202) potently inhibits EGFR primary mutants (L858R, del19) and the drug-resistant L858R/T790M mutant[9]. This compound, which contains a piperidinyl group, forms a covalent bond with Cys797 in the EGFR binding pocket, leading to irreversible inhibition[9]. The general principle of targeting EGFR with pyrimidine-based inhibitors is a well-established strategy in cancer therapy[10].

  • Mitogen- and Stress-activated Kinase 1 (MSK1) Inhibition: A series of 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. These compounds act via an SNAr reaction between the 2-chloro moiety and a cysteine residue (Cys440) in the kinase[7]. This covalent interaction leads to potent and sustained inhibition of MSK1 activity.

The general mechanism for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyrimidine core mimics the adenine ring of ATP, while the various substituents engage in specific interactions with the surrounding amino acid residues, conferring potency and selectivity. In the case of covalent inhibitors, the 2-chloro group provides an additional layer of potency and duration of action.

Signaling Pathway: Kinase Inhibition in Cancer

The following diagram illustrates the general principle of how a 2-chloro-4-(piperidin-4-yl)pyrimidine-based kinase inhibitor can disrupt a cancer cell signaling pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Inhibitor 2-Chloro-4-(piperidin-4-yl)pyrimidine Derivative Inhibitor->Receptor Inhibits Inhibitor->Kinase_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds & Activates

Caption: Kinase inhibitor disrupting a cancer signaling pathway.

Other Therapeutic Applications

The utility of the 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold extends beyond oncology.

  • G-Protein-Coupled Receptor 119 (GPR119) Agonism: A derivative, 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), has been identified as a potent and selective GPR119 agonist[11]. GPR119 is expressed in pancreatic β-cells and enteroendocrine cells, and its activation stimulates glucose-dependent insulin release and promotes the secretion of incretins. This makes GPR119 agonists a potential therapeutic strategy for type 2 diabetes[11].

  • Anticancer Activity via DNA Interaction: While many pyrimidine derivatives act as kinase inhibitors, some have been shown to exert their anticancer effects through other mechanisms. For example, certain quinazoline-based pyrimidodiazepines have been found to interact with DNA through intercalation and groove binding, leading to cytotoxic effects against various cancer cell lines[10][12].

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of representative derivatives based on the 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold and related structures.

Compound ID/ClassTargetAssayActivity (IC50/GI50)Cell Line(s)Reference
15b (LDK378) ALKBa/F3-NPM-ALK Proliferation< 50 nMBa/F3-NPM-ALK, Karpas299[8]
19 (CHMFL-EGFR-202) EGFRL858R/T790MAntiproliferativePotent InhibitionH1975, PC9, HCC827[9]
2,5-Dichloropyrimidine Derivative (1) MSK1 CTKDERK2-MSK1 CascadePotent Inhibition-[7]
BMS-903452 (42) GPR119Agonist ActivityPotent Agonism-[11]
Quinazoline-chalcone (14g) -Antiproliferative0.622 µMK-562 (Leukemia)[10]

Experimental Protocols

The assessment of the biological activity of 2-chloro-4-(piperidin-4-yl)pyrimidine derivatives typically involves a combination of biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or equivalent)

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, etc.) using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Inhibition Assay Purification->Biochemical_Assay Test Compound Cell_Based_Assay Cell Proliferation Assay Purification->Cell_Based_Assay Test Compound IC50_Determination IC50/GI50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold is a highly versatile and valuable platform in modern drug discovery. Its synthetic tractability, coupled with the ability to modulate its physicochemical and pharmacological properties through targeted modifications, has led to the development of potent and selective inhibitors for a range of therapeutic targets. The most significant impact of this scaffold has been in the field of oncology, where its derivatives have emerged as promising kinase inhibitors for the treatment of various cancers. The ability of the 2-chloro group to engage in covalent interactions with target proteins offers a powerful strategy for achieving enhanced potency and prolonged duration of action. As our understanding of the molecular drivers of disease continues to expand, it is anticipated that the 2-chloro-4-(piperidin-4-yl)pyrimidine core will continue to serve as a rich source of inspiration for the design of the next generation of innovative medicines.

References

  • A kind of preparation method of 2- chloro-pyrimidine derivatives - Google P
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022). (URL: [Link])

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine | C9H12ClN3 | CID 224663 - PubChem. (URL: [Link])

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine - ACS Publications. (2013). (URL: [Link])

  • 2-chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed. (2017). (URL: [Link])

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (2014). (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021). (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC. (2021). (URL: [Link])

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). (URL: [Link])

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015). (URL: [Link])

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. (URL: [Link])

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005). (URL: [Link])

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017). (URL: [Link])

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. (2023). (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each procedural choice. The synthesis is presented as a reliable three-step process, beginning from the readily available starting material, uracil.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to act as a versatile pharmacophore.[1] The title compound, 2-chloro-4-(piperidin-4-yl)pyrimidine, features a reactive chloro-substituent at the 2-position, which can be readily displaced in subsequent reactions, and a piperidinyl moiety at the 4-position, a common feature in many CNS-active and other biologically active molecules. This makes it a highly sought-after intermediate for creating diverse compound libraries.

This guide is structured to ensure scientific integrity and reproducibility, with each step validated by established chemical principles and supported by authoritative references.

Overall Synthetic Scheme

The synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine is efficiently achieved in three main steps:

  • Chlorination of Uracil: Conversion of commercially available pyrimidine-2,4-diol (uracil) to the key intermediate, 2,4-dichloropyrimidine.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloropyrimidine with a protected form of 4-aminopiperidine to selectively form the C4-substituted product.

  • Deprotection: Removal of the protecting group to yield the final target compound.

Caption: Overall three-step synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine.

Part 1: Synthesis of 2,4-Dichloropyrimidine (Intermediate 1)

Introduction & Rationale

The initial step involves the conversion of uracil, a pyrimidine-2,4-diol, into the highly reactive 2,4-dichloropyrimidine. This transformation is a cornerstone of pyrimidine chemistry, as it installs leaving groups (chlorine atoms) that can be sequentially and selectively replaced.[2] The most common and robust method employs phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.[2] The reaction proceeds by converting the keto-enol tautomers of uracil into their corresponding chloro-aromatic counterparts.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Notes
Uracil (Pyrimidine-2,4-diol)112.0956.0 g (0.5 mol)Ensure it is dry.
Phosphorus Oxychloride (POCl₃)153.33250 mL (approx. 2.7 mol)Use in a well-ventilated fume hood. Corrosive.
Toluene92.14100 mLFor azeotropic removal of excess POCl₃.
Ice18.02~1 kgFor quenching the reaction.
Dichloromethane (DCM)84.93500 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 gFor drying the organic phase.
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (56.0 g, 0.5 mol). This entire setup must be in a certified chemical fume hood.

  • Addition of Reagent: Carefully add phosphorus oxychloride (250 mL) to the flask. The mixture will form a slurry.

  • Reaction Heating: Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle. Stir the reaction for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess POCl₃ under reduced pressure. To aid in the removal of the final traces of POCl₃, add toluene (100 mL) and continue the distillation.

  • Quenching (Critical Safety Step): Very slowly and cautiously, pour the cooled reaction residue onto crushed ice (~1 kg) in a large beaker, with vigorous stirring. This is a highly exothermic reaction that releases HCl gas. Perform this step in the back of the fume hood.

  • Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with cold water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation: Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator. The resulting crude product, 2,4-dichloropyrimidine, is typically an oil or low-melting solid that can be used in the next step without further purification. Expected yield is typically in the range of 80-90%.

Part 2: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate (Intermediate 2)

Introduction & Rationale

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, which is further enhanced by the two electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic attack.[3] In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position.[4][5][6] This regioselectivity is crucial for the success of the synthesis and allows for the selective installation of the piperidine moiety at the desired position.

We use tert-butyl 4-aminopiperidine-1-carboxylate as the nucleophile. The tert-butoxycarbonyl (Boc) group protects the secondary amine of the piperidine, preventing it from reacting and directing the substitution to occur via the primary amino group. The Boc group is stable under the basic conditions of this reaction.

SNAr_Mechanism start 2,4-Dichloropyrimidine + R-NH₂ intermediate Meisenheimer Complex Resonance-stabilized anionic intermediate start->intermediate Nucleophilic Attack at C4 product 4-Amino-2-chloropyrimidine + Cl⁻ intermediate->product Chloride Elimination

Caption: Simplified mechanism of the SNAr reaction at the C4 position.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Notes
2,4-Dichloropyrimidine (from Part 1)148.9814.9 g (0.1 mol)Crude product is often sufficient.
tert-butyl 4-aminopiperidine-1-carboxylate200.2820.0 g (0.1 mol)Commercially available.
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 or 101.1926 mL (0.15 mol)Acts as a non-nucleophilic base to scavenge HCl.
Acetonitrile or Dichloromethane (DCM)41.05 or 84.93300 mLAnhydrous solvent.
Ethyl Acetate88.11~400 mLFor extraction/purification.
Hexanes-~400 mLFor purification.
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (20.0 g, 0.1 mol) and DIPEA (26 mL, 0.15 mol) in anhydrous acetonitrile (300 mL).

  • Addition of Electrophile: To this stirred solution, add a solution of 2,4-dichloropyrimidine (14.9 g, 0.1 mol) in acetonitrile (50 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure protected intermediate as a solid.[7][8]

Part 3: Deprotection to Yield 2-chloro-4-(piperidin-4-yl)pyrimidine (Final Product)

Introduction & Rationale

The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. The Boc group is designed to be labile under acidic conditions.[9] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbamate, which then fragments into the free amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutene).[9][10] This method is highly efficient and clean, often proceeding to completion at room temperature.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Notes
tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate312.8131.3 g (0.1 mol)From Part 2.
Trifluoroacetic Acid (TFA)114.0250 mLHighly corrosive. Use in a fume hood.
Dichloromethane (DCM)84.93100 mLAnhydrous.
Saturated Sodium Bicarbonate (NaHCO₃) solution-~200 mLFor neutralization.
Diethyl Ether or Ethyl Acetate74.12 or 88.11~300 mLFor extraction.
Step-by-Step Protocol
  • Reaction Setup: Dissolve the Boc-protected intermediate (31.3 g, 0.1 mol) in dichloromethane (100 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (50 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until all starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Cool the residue in an ice bath and carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer with ethyl acetate or a 9:1 mixture of dichloromethane/methanol (3 x 100 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-chloro-4-(piperidin-4-yl)pyrimidine, typically as a solid.

  • Final Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile or isopropanol) or by column chromatography.[7]

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: SNAr Coupling cluster_step3 Step 3: Deprotection s1_start Mix Uracil & POCl₃ s1_reflux Reflux 4-5h s1_start->s1_reflux s1_distill Distill excess POCl₃ s1_reflux->s1_distill s1_quench Quench on Ice s1_distill->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_dry Dry & Concentrate s1_extract->s1_dry s1_product Intermediate 1 (2,4-Dichloropyrimidine) s1_dry->s1_product s2_add Add Intermediate 1 s1_product->s2_add s2_start Dissolve Boc-piperidine & Base s2_start->s2_add s2_react Stir 12-18h at RT s2_add->s2_react s2_workup Concentrate & Extract s2_react->s2_workup s2_purify Purify (Chromatography) s2_workup->s2_purify s2_product Intermediate 2 (Boc-Protected Adduct) s2_purify->s2_product s3_start Dissolve Intermediate 2 in DCM s2_product->s3_start s3_add Add TFA s3_start->s3_add s3_react Stir 1-2h at RT s3_add->s3_react s3_workup Concentrate, Neutralize, Extract s3_react->s3_workup s3_dry Dry & Concentrate s3_workup->s3_dry s3_product Final Product s3_dry->s3_product

Caption: Detailed experimental workflow for the synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine.

References

  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Eureka | Patsnap. (2020). A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Molecules. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • The Journal of Organic Chemistry. (2005). Improved Methodologies for the Preparation of Highly Substituted Pyridines.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.).
  • Molecules. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • ResearchGate. (n.d.). CHAPTER 2 SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Molecules. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Available at: [Link]

  • ARKIVOC. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

Sources

Application

Comprehensive NMR Spectroscopy Characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine

Target Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a rigorous, self-validating protocol and mechanistic rationale for the nuclear magnetic resonance (NMR) charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Purpose: To provide a rigorous, self-validating protocol and mechanistic rationale for the nuclear magnetic resonance (NMR) characterization of 2-chloro-4-(piperidin-4-yl)pyrimidine, a critical bifunctional building block in medicinal chemistry.

Structural & Electronic Causality in NMR Behavior

Understanding the NMR spectra of 2-chloro-4-(piperidin-4-yl)pyrimidine requires a deep dive into the electronic environments of its two distinct heterocycles. Rather than merely memorizing chemical shifts, analyzing the inductive and resonance effects allows for highly accurate spectral predictions and assignments.

The Pyrimidine Ring: Pi-Deficiency and Anisotropy

Pyrimidine is a strongly π -deficient heteroaromatic system. The two nitrogen atoms (N1 and N3) exert powerful electron-withdrawing effects via both induction and resonance, pulling electron density away from the C2, C4, and C6 positions [1].

  • C2-Chlorine Effect: The highly electronegative chlorine atom at C2 further depletes electron density from the ring, making the C2 carbon resonate significantly downfield in 13 C NMR ( δ ~160.5 ppm).

  • H-5 vs. H-6 Shielding: Because C5 is the only position not directly adjacent to a nitrogen atom, it is the least electron-deficient carbon in the ring. Consequently, the H-5 proton is relatively shielded ( δ ~7.45 ppm). In stark contrast, H-6 is adjacent to N1 and experiences strong deshielding from both the nitrogen's inductive effect and its magnetic anisotropy, pushing its resonance downfield ( δ ~8.62 ppm) [2]. These two protons exhibit a characteristic ortho-coupling ( 3JHH​≈5.2 Hz).

The Piperidine Ring: Conformational Dynamics and Protonation

The piperidine ring exists predominantly in a chair conformation. The chemical shifts of its aliphatic protons are highly sensitive to the protonation state of the secondary amine [3].

  • Steric Compression & Inductive Deshielding: When analyzed as a hydrochloride salt (the most stable and common form of this building block), the protonated nitrogen ( NH2+​ ) exerts a strong inductive pull. This deshields the adjacent equatorial and axial protons at C2' and C6' ( δ 2.95–3.30 ppm). Furthermore, steric compression within the chair conformation causes distinct chemical shift separation between the axial and equatorial protons, though rapid ring-flipping at room temperature can sometimes broaden these multiplets [4].

Self-Validating Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following protocol establishes a self-validating workflow for sample preparation and acquisition.

Rationale for Solvent Selection

DMSO- d6​ is the optimal solvent for this compound, particularly in its hydrochloride salt form. Unlike CDCl 3​ , which often leads to peak broadening due to intermediate exchange rates of the amine protons and poor solubility of the salt, DMSO- d6​ acts as a strong hydrogen-bond acceptor. This locks the NH2+​ protons into a discrete exchange state, yielding a sharp, observable broad singlet ( δ ~9.00 ppm) and preventing the aliphatic signals from broadening.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of 2-chloro-4-(piperidin-4-yl)pyrimidine hydrochloride.

    • Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) in a clean glass vial. Ensure no particulate matter remains, as suspended solids distort magnetic homogeneity.

  • Tube Loading & Positioning:

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Wipe the exterior of the tube with a Kimwipe to remove any residue.

    • Insert the tube into the spinner turbine. Critical Step: Use the depth gauge to set the sample depth to exactly 2.0 cm from the bottom. Failure to set this depth compromises the automated shimming process [5].

  • Locking and Shimming:

    • Insert the sample into the magnet (e.g., Bruker Avance III 600 MHz).

    • Lock the spectrometer to the deuterium signal of DMSO- d6​ .

    • Execute automated gradient shimming (TopShim). Validation Check: Ensure the Z1 and Z2 shim currents stabilize and the lock level remains constant above 80%.

  • Data Acquisition:

    • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 15 ppm.

    • 13 C NMR: Acquire 512–1024 scans with proton decoupling (WALTZ-16), D1 of 2.0 seconds, and a spectral width of 250 ppm.

    • 2D NMR (COSY & HMBC): Acquire standard gradient-selected COSY and HMBC to map the spin systems and confirm the linkage between the piperidine and pyrimidine rings.

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Tube Positioning (5 mm tube, 2.0 cm depth gauge) A->B C 3. Locking & Shimming (Automated gradient shimming) B->C D 4. Data Acquisition (1H, 13C, COSY, HSQC, HMBC) C->D E 5. Signal Processing (Fourier Transform, Phase Correction) D->E

NMR Sample Preparation and Acquisition Workflow.

Quantitative Data & Spectral Assignments

The tables below summarize the expected chemical shifts based on the electronic environments and 2D NMR correlations. Data is referenced to the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 600 MHz)
Position δ (ppm)Multiplicity J (Hz)IntegrationMechanistic Assignment Logic
NH 2+​ 9.00br s-2HAmmonium protons, hydrogen-bonded to DMSO
6 8.62d5.21HHighly deshielded by adjacent N1 and ring current
5 7.45d5.21HLeast electron-deficient position on pyrimidine
2'/6' (eq) 3.30m-2HEquatorial protons adjacent to protonated nitrogen
4' 3.10tt11.5, 3.51HMethine proton attached to C4 of pyrimidine
2'/6' (ax) 2.95m-2HAxial protons adjacent to protonated nitrogen
3'/5' (eq) 1.95m-2HAliphatic methylene protons (equatorial)
3'/5' (ax) 1.80m-2HAliphatic methylene protons (axial)
Table 2: 13 C NMR Assignments (DMSO- d6​ , 150 MHz)
Position δ (ppm)TypeMechanistic Assignment Logic
4 171.0CSubstituted by piperidine ring; highly deshielded
2 160.5CAttached to highly electronegative Cl and two N atoms
6 159.2CHAdjacent to N1
5 118.5CHLeast electron-deficient pyrimidine carbon
2'/6' 43.2CH 2​ Adjacent to protonated nitrogen
4' 38.5CHAliphatic methine
3'/5' 27.8CH 2​ Aliphatic methylene

Structural Connectivity & Spin Systems

To definitively prove the structure, 2D NMR is utilized. The 1 H- 1 H COSY spectrum will isolate the pyrimidine protons (H-5 and H-6) from the piperidine aliphatic network. The critical self-validating connection is the HMBC correlation between the piperidine H-4' methine proton and the pyrimidine C5 (and C4) carbons. This 3JCH​ coupling bridges the two independent spin systems, unequivocally confirming the attachment point.

Spin_Systems cluster_0 Pyrimidine Spin System cluster_1 Piperidine Spin System H5 H-5 (δ 7.45) Doublet H6 H-6 (δ 8.62) Doublet H5->H6 ³J_HH = 5.2 Hz H4p H-4' (δ 3.10) Multiplet H4p->H5 HMBC (H4' to C5) H3p H-3'/5' (δ 1.80-1.95) Multiplets H4p->H3p ³J_HH H2p H-2'/6' (δ 2.95-3.30) Multiplets H3p->H2p ³J_HH

1H-1H Spin Systems and key HMBC correlation bridging the two rings.

References

  • An Assessment of Electronic Properties of Pyrimidine and Purine Nucleosides by 15N-NMR Spectroscopy Taylor & Francis Online URL:[1]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts Organic Chemistry Data URL:[2]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues ACS Omega - ACS Publications URL:[3]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects ResearchGate URL:[4]

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center University of Notre Dame URL:[5]

Sources

Method

crystallization techniques for 2-chloro-4-(piperidin-4-yl)pyrimidine

Introduction & Chemical Context The compound 2-chloro-4-(piperidin-4-yl)pyrimidine (CAS: 1001754-79-5) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors and GPCR-targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The compound 2-chloro-4-(piperidin-4-yl)pyrimidine (CAS: 1001754-79-5) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. Structurally, it presents a unique crystallization challenge due to its dual functional nature:

  • The Piperidine Ring: Contains a secondary aliphatic amine with a pKa of approximately 10.0–10.5, making it highly basic and prone to rapid protonation.

  • The Pyrimidine Ring: Contains weakly basic nitrogens (pKa ~1.0–2.0) and a highly electrophilic 2-chloro substituent.

The Causality of Form Selection: Isolating this intermediate as a free base often results in a waxy solid or heavy oil due to the conformational flexibility of the piperidine chair, which lowers the overall crystal lattice energy. Consequently, for long-term storage and oxidative stability, the compound is typically isolated as a dihydrochloride (di-HCl) salt [2]. The formation of the di-salt requires overcoming the vast pKa differential between the piperidine and pyrimidine nitrogens, necessitating a large excess of strong acid in a carefully selected solvent system to force the protonation of the weakly basic pyrimidine ring.

Thermodynamic Solubility & Solvent Selection

Successful crystallization requires exploiting the differential solubility of the free base versus the di-HCl salt. The free base exhibits high solubility in polar protic solvents (alcohols) and moderate solubility in aprotic solvents (esters). Conversely, the di-HCl salt is highly polar, possessing a rigid ionic lattice that is insoluble in most organic solvents except water.

Table 1: Thermodynamic Solubility Profile at 20°C

Solvent SystemFree Base Solubility (mg/mL)Di-HCl Salt Solubility (mg/mL)Mechanistic Rationale for Solvent Selection
Water (pH 7.0) < 1.0> 100.0High hydration energy of the di-cationic salt drives rapid dissolution.
Isopropanol (IPA) > 50.0< 5.0Protic nature stabilizes the free base; poor solvation capacity for the di-salt lattice makes it an ideal reactive crystallization solvent.
Ethyl Acetate (EtOAc) > 100.0< 1.0Aprotic ester provides excellent solvation for the free base but acts as a strong anti-solvent for the ionic salt.
Heptane < 5.0< 0.1Completely non-polar; serves as the primary anti-solvent to drive supersaturation for the free base.

Process Workflow & Decision Matrix

The decision to isolate the free base versus the di-HCl salt depends on the immediate downstream application. The workflow below outlines the divergent crystallization paths based on thermodynamic control and phase separation mitigation[3].

G start 2-chloro-4-(piperidin-4-yl)pyrimidine (Crude Extract) decision Target Solid Form? start->decision dissolve_fb Dissolve in EtOAc at 50°C decision->dissolve_fb Intermediate Use dissolve_salt Dissolve in IPA at 20°C decision->dissolve_salt Long-term Storage free_base Free Base (EtOAc/Heptane) hcl_salt Di-HCl Salt (IPA/HCl gas) antisolvent Add Heptane (Anti-solvent) dissolve_fb->antisolvent seed_fb Seed at 35°C (Prevent Oiling Out) antisolvent->seed_fb seed_fb->free_base react_salt Add 2.5 eq Anhydrous HCl (Reactive Crystallization) dissolve_salt->react_salt cool_salt Age & Cool to 0°C Filter react_salt->cool_salt cool_salt->hcl_salt

Crystallization workflow for 2-chloro-4-(piperidin-4-yl)pyrimidine free base and di-HCl salt.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base

Objective: To isolate the free base while preventing Liquid-Liquid Phase Separation (LLPS, or "oiling out"), a common failure mode for piperidine derivatives.

  • Dissolution: Suspend 100 g of crude 2-chloro-4-(piperidin-4-yl)pyrimidine in 500 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 50°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates, maintaining the receiving flask at 50°C to prevent premature nucleation.

  • Initial Anti-Solvent Charge: Slowly dose 150 mL of Heptane over 30 minutes.

    • Causality: Rapid addition of anti-solvent pushes the system concentration past the metastable zone width (MSZW) directly into the binodal curve, causing the solute to separate as an oil rather than a crystal[3]. Slow addition keeps the system in the metastable zone.

  • Seeding (Critical Step): Cool the reactor to 35°C and add 1.0 g of highly pure, milled free base seeds. Age the suspension for 1 hour.

    • Causality: Seeding bypasses the high thermodynamic barrier of primary nucleation. By forcing secondary nucleation, crystal growth depletes the supersaturation before the liquid-liquid phase boundary is crossed.

  • Final Anti-Solvent Charge: Dose the remaining 350 mL of Heptane over 2 hours at 35°C.

  • Cooling & Isolation: Ramp the temperature down to 5°C at a rate of 0.1°C/min. Filter the resulting slurry via a Nutsche filter and wash the wet cake with 2 bed volumes of cold EtOAc/Heptane (1:2 v/v). Dry under vacuum at 40°C.

Protocol B: Reactive Crystallization of the Dihydrochloride Salt

Objective: To generate a highly crystalline, stable di-HCl salt while preventing the hydrolytic degradation of the 2-chloropyrimidine moiety.

  • Dissolution: Dissolve 100 g of the free base in 800 mL of anhydrous Isopropanol (IPA) at 20°C under a dry nitrogen atmosphere.

  • Acid Addition: Over 1 hour, slowly add 2.5 molar equivalents of 5M to 6M anhydrous HCl in IPA.

    • Causality:Why anhydrous? The 2-chloro group on the pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If aqueous HCl is used, the water acts as a nucleophile under acidic conditions, displacing the chloride to form a 2-hydroxypyrimidine impurity. Anhydrous HCl in IPA completely prevents this degradation pathway.

    • Causality:Why 2.5 equivalents? The first equivalent instantly protonates the piperidine nitrogen. The remaining 1.5 equivalents are required to force the equilibrium toward the protonation of the weakly basic pyrimidine nitrogen, ensuring uniform di-salt formation[2].

  • Exothermic Control: The protonation of the piperidine ring is highly exothermic. Maintain the reactor jacket at 20°C to prevent the internal temperature from exceeding 30°C, which could lead to solvent boil-off or localized impurity formation.

  • Aging & Desupersaturation: Age the thick white slurry at 20°C for 2 hours to allow the crystal lattice to heal and reject occluded impurities.

  • Cooling & Isolation: Cool the reactor to 0°C over 1 hour. Filter the solid and wash with 200 mL of cold Methyl tert-butyl ether (MTBE) to displace the IPA. Dry under vacuum at 50°C for 12 hours.

Analytical Validation & Troubleshooting

To ensure the physical and chemical integrity of the isolated solid, the following self-validating analytical checks must be performed[4]:

  • X-Ray Powder Diffraction (XRPD): The di-HCl salt should exhibit sharp, distinct diffraction peaks indicating high crystallinity. A broad "halo" indicates amorphous content, usually resulting from adding the HCl too rapidly (crashing out).

  • Differential Scanning Calorimetry (DSC): The free base will show a sharp endothermic melting transition. If multiple endotherms are observed prior to the main melt, it indicates the presence of solvates or polymorphic mixtures[4].

  • HPLC Purity: Monitor specifically for the 2-hydroxy degradation product at Relative Retention Time (RRT) ~0.85. If this impurity exceeds 0.1%, verify the anhydrous nature of the HCl/IPA reagent.

Troubleshooting "Oiling Out": If the free base begins to oil out during Protocol A despite seeding, immediately halt the Heptane addition. Heat the reactor back to 50°C until the oil redissolves into a single clear phase, then cool back to 35°C and increase the seed load to 3-5% by weight before resuming anti-solvent addition[3].

References

  • CymitQuimica. (n.d.). 2-chloro-4-(piperidin-4-yl)pyrimidine - Chemical Properties and Specifications. CymitQuimica Catalog.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. ACS Publications / Wiley-VCH.

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Better World Books / John Wiley & Sons.

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd Edition). Routledge / CRC Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-Chloro-4-(piperidin-4-yl)pyrimidine Synthesis

As a Senior Application Scientist overseeing process optimization for early-stage drug development, I frequently consult on the synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine. This scaffold is a highly versatile buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process optimization for early-stage drug development, I frequently consult on the synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine. This scaffold is a highly versatile building block, particularly in the design of kinase inhibitors. The most efficient route to this molecule is an sp3

sp2 Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine and an N-Boc-protected piperidine-4-boronic acid pinacol ester, followed by an acidic Boc deprotection.

While conceptually straightforward, this workflow is fraught with yield-limiting bottlenecks: poor regioselectivity, protodeboronation of the alkyl boronic ester, diarylation (over-coupling), and difficult isolation of the highly polar free amine. This guide provides mechanistic troubleshooting, quantitative data, and validated, self-correcting protocols to ensure a robust synthesis.

Section 1: Reaction Workflow

Workflow A 2,4-Dichloropyrimidine + N-Boc-piperidine-4-B(pin) B Regioselective Suzuki Coupling (Pd catalyst, 60°C) A->B C Intermediate: 2-Chloro-4-(N-Boc- piperidin-4-yl)pyrimidine B->C C4-Selective Oxidative Addition D Boc Deprotection (4M HCl in Dioxane) C->D E Target Molecule: 2-Chloro-4-(piperidin-4-yl) pyrimidine Hydrochloride D->E Direct Precipitation (High Yield)

Workflow for the regioselective synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of C2 and C4 substituted products, and how do I maximize C4 selectivity? A: In 2,4-dichloropyrimidine, the C4–Cl bond is inherently more reactive toward palladium-catalyzed oxidative addition than the C2–Cl bond. According to density functional theory (DFT) calculations and the developed by Merlic and Houk [1], the C4 position requires significantly less distortion energy to achieve the transition state geometry compared to the C2 position. Furthermore, the C4–Cl bond possesses a lower bond dissociation energy (BDE) [2]. To maximize C4 selectivity:

  • Thermal Control: Maintain the reaction temperature strictly between 50 °C and 60 °C. Excessive thermal energy overcomes the activation barrier for C2 oxidative addition, eroding regioselectivity.

  • Catalyst Architecture: Utilize bulky, bidentate catalysts like Pd(dppf)Cl2​ . The tight coordination sphere sterically clashes with the C2 position (which is flanked by two nitrogen atoms), heavily favoring the less encumbered C4 position.

Q2: My N-Boc-piperidine-4-boronic acid pinacol ester is degrading (protodeboronation) before coupling. How can I prevent this? A: Alkyl boronic esters ( sp3 ) undergo transmetalation much slower than their aryl counterparts. In the presence of aqueous base, the competing pathway of protodeboronation can outpace the cross-coupling. Solution: Utilize a biphasic solvent system such as [3]. The ethanol acts as a crucial phase-transfer agent, accelerating the transmetalation step so that it outcompetes degradation. If degradation persists, switch to a strictly anhydrous system using RuPhos Pd G3 and Cs2​CO3​ in 1,4-dioxane.

Q3: I am observing 2,4-disubstituted (over-coupled) byproducts. How do I stop the second coupling? A: Once the C4 position is substituted with an electron-donating alkyl group, the pyrimidine ring becomes more electron-rich, which electronically deactivates the C2–Cl bond toward a second oxidative addition. However, if the local concentration of the boronic ester is too high, over-coupling will still occur. Solution: Implement a slow-addition protocol. Dissolve the boronic ester in your reaction solvent and add it dropwise via syringe pump over 1–2 hours. This maintains a low steady-state concentration of the nucleophile, ensuring it only reacts with the highly active C4–Cl bond of the starting material.

Q4: The Suzuki coupling worked, but I am losing all my product during the Boc deprotection workup. What is the best isolation strategy? A: The free base of 2-chloro-4-(piperidin-4-yl)pyrimidine is highly polar and possesses significant water solubility. Standard aqueous extraction (e.g., DCM/aqueous NaHCO3​ ) is highly inefficient and prone to severe emulsion formation, leading to massive yield loss. Solution: Avoid aqueous workup entirely. Perform the Boc deprotection using anhydrous 4M HCl in 1,4-dioxane. The resulting hydrochloride salt is insoluble in dioxane/ether and will precipitate directly out of the reaction mixture, allowing for near-quantitative isolation via simple filtration.

Section 3: Quantitative Data & System Optimization

To assist in selecting the optimal conditions for the Suzuki coupling step, the following table summarizes the impact of various catalyst and solvent systems on regioselectivity and isolated yield.

Catalyst System (5 mol%)Solvent SystemTemp (°C)C4:C2 RatioIsolated Yield (%)Mechanistic Notes
Pd(PPh3​)4​ / K2​CO3​ DMF / H2​O 803:145High thermal energy drives C2 insertion and diarylation.
Pd(PPh3​)4​ / K2​CO3​ Toluene/EtOH/ H2​O 55>19:172Excellent phase transfer; suppresses protodeboronation [3].
Pd(dppf)Cl2​ / K2​CO3​ 1,4-Dioxane / H2​O 60>20:181Bulky bidentate ligand sterically suppresses C2 insertion.
RuPhos Pd G3 / Cs2​CO3​ 1,4-Dioxane (Anhydrous)60>99:188Optimal for sp3 Suzuki; completely eliminates protodeboronation.
Section 4: Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling Objective: Synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate.

  • Preparation: In an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 equiv, 10.0 mmol) and Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol).

  • Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x to ensure exclusion of oxygen).

  • Solvent Addition: Add degassed 1,4-dioxane (30 mL) and a degassed aqueous solution of K2​CO3​ (2.5 equiv, 25.0 mmol dissolved in 10 mL H2​O ). Stir at room temperature for 5 minutes.

  • Slow Addition (Critical Step): Heat the mixture to 60 °C. Using a syringe pump, add a solution of N-Boc-piperidine-4-boronic acid pinacol ester (1.0 equiv, 10.0 mmol) in 1,4-dioxane (10 mL) dropwise over 1 hour to prevent over-coupling.

  • Reaction Monitoring: Stir at 60 °C for an additional 4 hours. Monitor completion via LC-MS (confirm the mass of the C4-coupled product and the disappearance of the boronic ester).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the intermediate as a white solid.

Protocol B: Anhydrous Boc Deprotection & Salt Isolation Objective: Synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine hydrochloride.

  • Dissolution: Dissolve the purified tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate (5.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (10 equivalents, 12.5 mL) under Argon.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature. Gas evolution ( CO2​ and isobutylene) will be observed. A white precipitate will begin to form within 30 minutes.

  • Completion: Stir for a total of 2 hours. Verify complete deprotection by quenching a micro-aliquot in basic methanol and checking via LC-MS.

  • Isolation (Aqueous-Free): Add cold diethyl ether (20 mL) to fully crash out the salt. Filter the suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with additional cold diethyl ether (2 x 10 mL). Dry the highly pure hydrochloride salt under high vacuum for 4 hours.

Section 5: Mechanistic Pathway

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition at C4-Cl (Fast) Pd0->OA Preferred Pathway (Lower Distortion Energy) Side Oxidative Addition at C2-Cl (Slow) Pd0->Side Disfavored (Higher Activation Barrier) Trans Transmetalation with Alkyl-B(pin) OA->Trans Base / H2O RE Reductive Elimination Trans->RE RE->Pd0 Catalyst Regeneration Prod C4-Coupled Product RE->Prod

Pd-catalytic cycle showing C4-selective oxidative addition via the distortion-interaction model.

References
  • Palani, V., Merlic, C. A., Houk, K. N., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022. URL:[Link]

  • Houk, K. N., et al. "Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling." ACS Catalysis, 2019. URL:[Link]

  • Anderson, S. C., Handy, S. T. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Synthesis, 2010. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 2-chloro-4-(piperidin-4-yl)pyrimidine Solubility in DMSO

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2-chloro-4-(piperidin-4-yl)pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2-chloro-4-(piperidin-4-yl)pyrimidine in Dimethyl Sulfoxide (DMSO).

Application Scientist's Directive: Mechanistic Causality

To troubleshoot solubility, we must first understand the molecular behavior of 2-chloro-4-(piperidin-4-yl)pyrimidine. This compound features a highly lipophilic, weakly basic pyrimidine ring coupled with a secondary amine (piperidine). The piperidine nitrogen is highly basic (pKa ~11.2), meaning its solubility is heavily dependent on its protonation state 1[1].

Commercially, this compound is rarely supplied as a free base. It is predominantly distributed as a or a2[2]. While polar aprotic solvents like DMSO are generally excellent for piperidine derivatives, the strong crystal lattice energy of the hydrochloride salts can severely impede dissolution kinetics. Furthermore, the hygroscopic nature of DMSO and its high freezing point (18.5 °C) frequently create false "insolubility" artifacts in cool laboratory environments.

Frequently Asked Questions (FAQs)

Q1: I am trying to prepare a standard 10 mM stock solution, but the compound remains cloudy. Is my batch defective? A1: Not necessarily. For fragment-based screening and biochemical assays, 10 mM is a standard stock concentration, but many hydrochloride salts hit a thermodynamic solubility wall in pure DMSO before reaching this threshold 3[3]. The crystal lattice of the HCl salt requires significant energy to disrupt in an aprotic environment 4[4]. We recommend gentle warming (37 °C) and ultrasonic bath treatment to overcome this activation energy barrier5[5]. If it fails, your specific assay may require capping the stock at 1 mM.

Q2: Does the moisture content of my DMSO matter? A2: It is critical. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, it alters the solvation dynamics. For the free base, water acts as an anti-solvent, causing the lipophilic pyrimidine core to precipitate. For the HCl salt, trace water might temporarily aid dissolution but will ultimately cause hydrolysis or unpredictable precipitation upon freeze-thaw cycles. Always use anhydrous DMSO purged with an inert gas like argon or nitrogen 5[5].

Q3: Should I use the free base or the hydrochloride salt for DMSO stock solutions? A3: It depends on your workflow. The free base generally exhibits superior solubility in pure DMSO because it does not have to overcome the ionic lattice energy of the salt form. However, the hydrochloride salt is far more stable for long-term storage as a dry powder. If you require concentrations >10 mM in pure DMSO, converting the salt to the free base prior to dissolution is the most scientifically sound approach.

Quantitative Data: Form Comparison

To guide your experimental design, consult the following physicochemical comparison of the compound forms:

Chemical FormTypical DMSO Solubility LimitWater Sensitivity in DMSORecommended Storage (Solid)
Free Base > 20 mMHigh (Precipitates easily)-20 °C, inert atmosphere
Monohydrochloride ~ 5 - 10 mMModerate-20 °C, desiccated
Dihydrochloride < 5 mMLow (May dissolve better with trace H₂O)Room Temp or 4 °C, desiccated

Note: Solubility limits are empirical estimates based on typical piperidine-pyrimidine fragment behaviors and may vary based on DMSO purity and temperature.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Preparation of a 10 mM Stock Solution

This protocol utilizes thermal and mechanical energy to overcome the lattice energy of the HCl salt.

  • Solvent Preparation: Equilibrate anhydrous DMSO to exactly 25 °C.

    • Validation Checkpoint: Visually inspect the bottle. If the lab is cold, DMSO (freezing point 18.5 °C) may have microscopic ice crystals. The liquid must be perfectly clear and flow freely.

  • Inert Purging: Purge the DMSO with nitrogen or argon gas for 5 minutes to displace dissolved oxygen and prevent moisture ingress 5[5].

  • Addition: Weigh the required mass of 2-chloro-4-(piperidin-4-yl)pyrimidine hydrochloride into a sterile, dark amber microcentrifuge tube. Add the purged DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, place the vial in an ultrasonic water bath set to 37 °C for 10–15 minutes.

    • Validation Checkpoint: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), undissolved micro-crystals remain. Continue sonication or dilute to 1 mM.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles and store at -20 °C.

Protocol B: Free-Basing the HCl Salt for Intractable Solubility

If your assay strictly requires >10 mM concentrations and the HCl salt is failing, use this protocol to generate the highly DMSO-soluble free base.

  • Aqueous Dissolution: Dissolve the HCl salt in a minimal volume of deionized water.

  • pH Adjustment: Dropwise, add 1M NaOH until the pH reaches >12.

    • Causality: The pKa of the piperidine nitrogen is ~11.21[1]. Pushing the pH above 12 ensures >90% deprotonation, forcing the compound out of the aqueous phase.

    • Validation Checkpoint: The aqueous solution will turn milky/cloudy as the lipophilic free base crashes out.

  • Extraction: Add an equal volume of ethyl acetate. Shake vigorously and allow phase separation. Extract the organic (top) layer. Repeat twice.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent.

  • Evaporation: Evaporate the ethyl acetate under reduced pressure to yield the free base as an oil or amorphous solid.

  • Re-dissolution: Dissolve the resulting free base in anhydrous DMSO. It will now easily achieve >10 mM concentrations.

Decision Matrix Visualization

SolubilityWorkflow N1 Add 2-chloro-4-(piperidin-4-yl)pyrimidine to DMSO N2 Check Ambient Temp (DMSO freezes at 18.5°C) N1->N2 N3 Warm to 37°C & Vortex N2->N3 Temp < 20°C N4 Complete Dissolution? N2->N4 Temp > 20°C N3->N4 N5 Identify Salt Form (HCl or Dihydrochloride) N4->N5 No N8 Proceed to Assay N4->N8 Yes N6 Sonicate (10-15 min) to disrupt lattice N5->N6 N6->N4 Re-check N7 Dilute to 1 mM or Convert to Free Base N6->N7 Fails N7->N8

Troubleshooting workflow for 2-chloro-4-(piperidin-4-yl)pyrimidine solubility in DMSO.

References

  • MDPI (Molecules) - DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • ACS Omega - Hydrochloride Salt of the GABAkine KRM-II-81. Available at:[Link]

Sources

Troubleshooting

troubleshooting 2-chloro-4-(piperidin-4-yl)pyrimidine degradation during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stability issues with bifunctional building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stability issues with bifunctional building blocks.

The compound 2-chloro-4-(piperidin-4-yl)pyrimidine presents a unique storage challenge. It is a highly reactive intermediate that houses a structural contradiction: a potent electrophile (the 2-chloropyrimidine core) and a potent nucleophile (the secondary amine of the piperidine ring). Without proper handling, this compound will rapidly degrade, compromising your downstream synthetic workflows and assay integrity.

Below is our definitive troubleshooting guide, complete with mechanistic causality, quantitative stability data, and self-validating rescue protocols.

Troubleshooting Guide & FAQs

Q: Why does my 2-chloro-4-(piperidin-4-yl)pyrimidine stock form an insoluble precipitate over time when stored as a free base at room temperature? A: You are observing the results of a runaway intermolecular self-condensation reaction[1]. The causality lies in the molecule's bifunctionality. The 2-chloro group on the pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent aza nitrogens in the aromatic ring[2]. Simultaneously, the free secondary amine on the piperidine ring is an excellent nucleophile. When stored as a free base, the piperidine nitrogen of one molecule attacks the 2-chloro position of another. This triggers a chain reaction, resulting in insoluble oligomeric and polymeric masses. Self-Validation Check: If your precipitate does not dissolve in acidic aqueous solutions (which would normally dissolve the intact free base via protonation), irreversible covalent polymerization has occurred, and the batch must be discarded.

Q: LC-MS analysis of my DMSO stock solution shows a major impurity with a mass shift of -18 Da (loss of Cl, addition of OH). How is this occurring in a "dry" solvent? A: You are detecting the hydrolysis of the 2-chloropyrimidine moiety into a 2-hydroxypyrimidine (which predominantly tautomerizes to the thermodynamically stable pyrimidin-2-one). While DMSO is a standard solvent for biological assays, it is notoriously hygroscopic. Even trace amounts of atmospheric moisture absorbed by the DMSO act as nucleophiles. The carbon-chlorine bond at the 2-position of pyrimidines is exceptionally labile to hydrolysis compared to standard aryl chlorides[3]. Self-Validation Check: Run a blank DMSO injection on your LC-MS. If the water peak is prominent, your solvent is wet. Never store this compound as a solution in DMSO for more than 24 hours.

Q: What is the definitive method to prevent these degradation pathways during long-term storage? A: The fundamental strategy is to electronically deactivate the nucleophile. By converting the free base into a hydrochloride (HCl) or trifluoroacetate (TFA) salt, you protonate the secondary amine of the piperidine ring. A protonated amine is no longer nucleophilic, completely shutting down the self-condensation pathway. Furthermore, storing the salt in a tightly closed container in a desiccator at -20°C minimizes the thermal kinetics required for hydrolysis[4].

Quantitative Stability Profiling

To assist in your experimental planning, we have summarized the degradation kinetics of 2-chloro-4-(piperidin-4-yl)pyrimidine across various standard storage environments.

Table 1: Degradation Rates and Pathways by Storage Condition

Storage ConditionPhysical StatePrimary Degradation PathwayEstimated Half-Life (t½)
Free Base, 25°C (Ambient Air)SolidSelf-Condensation & CO₂ Absorption3 - 5 Days
Free Base, 4°C (Desiccated)SolidSelf-Condensation3 - 4 Weeks
Free Base in DMSO, 25°C10 mM SolutionHydrolysis (Trace H₂O) & Oligomerization< 48 Hours
HCl Salt, -20°C (Argon) Solid None (Stable) > 2 Years

Mechanistic Workflow: Degradation vs. Stabilization

SystemState cluster_0 Degradation Pathways (Improper Storage) cluster_1 Stabilization Pathway (Correct Storage) A 2-chloro-4-(piperidin-4-yl)pyrimidine (Unstable Free Base) B Moisture Exposure (Trace H2O) A->B H2O Attack at C2 D Thermal / Concentration (Nucleophilic Amine) A->D Intermolecular SNAr F Acidification (e.g., HCl in Dioxane) A->F Amine Protonation C Hydrolysis (2-hydroxypyrimidine) B->C E Self-Condensation (Oligomeric Mass) D->E G Protonated Amine Salt (Nucleophile Quenched) F->G H Store at -20°C Under Argon G->H

Mechanistic divergence of 2-chloro-4-(piperidin-4-yl)pyrimidine during storage.

Self-Validating Protocol: Rescue and Stabilization via Salt Formation

If your free base stock has begun to degrade but has not fully polymerized, use this validated methodology to rescue the intact monomer, strip away polar hydrolysis byproducts, and convert the compound into a stable HCl salt.

Step 1: Purity Assessment (Validation Check)

  • Dissolve a 1 mg test sample in 1 mL of LC-MS grade Acetonitrile/Water (0.1% Formic Acid).

  • Run a rapid LC-MS gradient. Causality: You must confirm that the intact monomer (m/z [M+H]⁺ ≈ 198.1) is still the major component before attempting a bulk rescue.

Step 2: Free-Basing and Extraction

  • Suspend the partially degraded solid (e.g., 100 mg) in 5 mL of Dichloromethane (DCM).

  • Wash the organic layer with 5 mL of saturated aqueous NaHCO₃. Causality: The basic wash ensures the piperidine is fully deprotonated and partitions into the organic DCM layer. Simultaneously, highly polar hydrolysis products (such as the 2-hydroxypyrimidine derivative) will partition into the aqueous layer and be discarded.

  • Extract the aqueous layer twice more with 5 mL DCM. Combine all organic layers.

Step 3: Drying and Filtration

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the solution to remove the drying agent, transferring the filtrate to a clean, dry round-bottom flask.

Step 4: Controlled Salt Formation

  • Cool the DCM solution to 0°C in an ice bath.

  • Dropwise, add 1.1 equivalents of 4M HCl in Dioxane under continuous stirring. Causality: The stoichiometric addition of anhydrous HCl selectively protonates the piperidine nitrogen. Because the resulting HCl salt is highly polar, it will crash out of the non-polar DCM solution as a fine white precipitate.

Step 5: Isolation and Storage (Self-Validation)

  • Filter the resulting white precipitate and dry under high vacuum for 4 hours to remove residual Dioxane and DCM.

  • Validation: Re-run the LC-MS on the dried powder. The oligomer and hydrolysis peaks should now be entirely absent.

  • Transfer the highly pure HCl salt to an amber glass vial, backfill with Argon gas, seal tightly, and store at -20°C[4].

References

  • Title: Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)
  • Title: One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene Source: Organic Letters - ACS Publications URL
  • Title: Self-condensation Source: Wikipedia URL
  • Title: SAFETY DATA SHEET - 2-Chloropyrimidine Source: Fisher Scientific URL

Sources

Optimization

Technical Support Center: 2-Chloro-4-(piperidin-4-yl)pyrimidine Extraction &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the extraction and purification of 2-chloro-4-(piperidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the extraction and purification of 2-chloro-4-(piperidin-4-yl)pyrimidine (and its Boc-protected precursors). This molecule is a highly valuable building block in the synthesis of kinase inhibitors (such as CDK4/6 inhibitors), but its dual-nitrogen heterocycle and reactive C2-chlorine present unique physicochemical challenges during downstream processing.

This guide moves beyond basic procedures to explain the causality behind impurity formation, providing you with self-validating protocols to ensure high-fidelity extraction.

Reaction & Impurity Pathway Analysis

Before troubleshooting an extraction, we must understand the origin of the impurities in the crude mixture. The diagram below illustrates the primary synthetic workflow and the divergent pathways that generate the most common impurities.

ImpurityPathway DCP 2,4-Dichloropyrimidine (Starting Material) Target C4-Coupled Product (Target Intermediate) DCP->Target Pd/Base (Major) C2_Imp C2-Regioisomer (Impurity) DCP->C2_Imp (Minor Pathway) Pip Boc-Piperidine (Coupling Partner) Pip->Target Bis_Imp Bis-Coupled (Impurity) Target->Bis_Imp Excess Reagent Hyd_Imp Hydrolyzed C2-OH (Impurity) Target->Hyd_Imp Basic Aqueous Workup

Synthesis workflow of 2-chloro-4-(piperidin-4-yl)pyrimidine and impurity formation pathways.

Troubleshooting FAQs

FAQ 1: Why am I seeing a closely eluting isomer on my HPLC, and how do I purge it during extraction?

The Issue: You are likely observing the C2-regioisomer (4-chloro-2-(piperidin-4-yl)pyrimidine). The Causality: Unsubstituted 2,4-dihalopyrimidines typically undergo cross-coupling and nucleophilic aromatic substitution (SNAr) preferentially at the C4 position[1]. This is driven by the lower bond dissociation energy of the C4-Cl bond compared to the C2-Cl bond[2], and the stabilization of a favorable para-quinoid Meisenheimer intermediate during the reaction[3]. However, depending on the catalyst and sterics, 5–15% of the C2-isomer can form as a byproduct. The Solution: Because the C2 and C4 isomers have nearly identical partition coefficients (LogP), standard liquid-liquid extraction (LLE) will not separate them. You must rely on anti-solvent crystallization post-extraction. The C4-target exhibits distinct crystal packing due to the spatial orientation of the piperidine ring, allowing it to selectively precipitate from an Ethyl Acetate/Heptane matrix.

FAQ 2: My extraction yields a highly polar impurity that drags down my overall purity. What is it?

The Issue: This is the hydrolysis byproduct (2-hydroxy-4-(piperidin-4-yl)pyrimidine). The Causality: The remaining chlorine atom at the C2 position of the pyrimidine ring is highly electrophilic. If your aqueous workup utilizes strong bases (e.g., NaOH or unbuffered Na2​CO3​ ) to neutralize the reaction or deprotonate the piperidine nitrogen, the hydroxide ions will readily attack the C2 position, displacing the chloride. The Solution: Strict pH control during the aqueous wash is mandatory. You must buffer the extraction to a pH where the piperidine is deprotonated (free base form, soluble in organic) but the hydroxide concentration is too low to drive hydrolysis.

FAQ 3: Why am I getting stubborn emulsions during the aqueous/organic phase separation?

The Issue: Emulsions in this specific workflow are caused by a combination of colloidal palladium black (from catalyst degradation) and the surfactant-like properties of the partially protonated pyrimidine-piperidine scaffold. The Causality: Palladium nanoparticles aggregate at the biphasic interface, lowering interfacial tension and physically blocking droplet coalescence. The Solution: Pre-filter the crude reaction mixture through a Celite pad before adding the extraction solvent.

Quantitative Data & Extraction Strategies

To optimize your extraction, refer to the following physicochemical data tables which summarize how operational parameters directly impact impurity profiles.

Table 1: Effect of Extraction pH on Impurity Profile & Yield

Extraction pH Target Recovery (Organic Phase) Hydrolysis Impurity Formed Emulsion Severity
< 6.0 < 50% (Lost to aqueous layer) < 0.1% Low
7.5 - 8.0 > 95% (Optimal) < 0.5% Low
9.5 > 90% 5.0 - 8.0% High

| 12.0 | < 70% | > 20.0% | Medium |

Table 2: Common Impurities and Physicochemical Purge Strategies

Impurity Origin Purge Strategy during Workup/Extraction
C2-Regioisomer Minor cross-coupling pathway[4] Anti-solvent crystallization (EtOAc/Heptane)
Bis-coupled product Excess piperidine reagent Acid/base LLE (differential pKa exploitation)
2-Hydroxy pyrimidine Basic hydrolysis of C2-Cl Aqueous wash at pH 7.5 (partitions to aqueous)

| Palladium Black | Catalyst degradation | Filtration through Celite pad prior to extraction |

Validated Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol ensures maximum recovery of the target compound while suppressing C2-chlorine hydrolysis and breaking emulsions.

Step-by-Step Methodology:

  • Quench & Pre-filtration: Cool the crude reaction mixture to 20°C. Dilute with 2 volumes of Ethyl Acetate (EtOAc). Filter the entire mixture through a 1-inch pad of Celite 545 to remove precipitated salts and colloidal palladium.

    • Self-Validating Step: Inspect the filtrate. It must be optically clear (though it may be colored). If the solution is cloudy or opaque, colloidal Pd is still present; re-filter through a tighter porosity pad to prevent downstream emulsions.

  • Phase Partitioning: Transfer the clear filtrate to a separatory funnel. Add 1 volume of a 0.5 M Sodium Phosphate buffer (pre-adjusted to pH 7.8).

  • Agitation: Invert the funnel gently 10 times. Do not shake vigorously, to avoid micro-droplet formation. Vent frequently.

  • Separation: Allow the phases to separate for 15 minutes.

    • Self-Validating Step: Draw a 1 mL sample of the aqueous layer and check the pH. The pH must strictly remain between 7.5 and 8.0. If the pH > 8.5, add dilute HCl dropwise; if pH < 7.0, the product is protonating and migrating to the aqueous layer.

  • Aqueous Verification: Spot the aqueous layer on a TLC plate (UV 254 nm).

    • Self-Validating Step: The aqueous layer should test negative for the target product before discarding, ensuring complete partitioning into the EtOAc.

Protocol B: Palladium Scavenging & Regioisomer Purge

After extraction, residual palladium and the C2-regioisomer must be removed.

Scavenging Start Crude Organic Extract (Contains Pd & Byproducts) Wash pH 7.8 Phosphate Buffer Wash (Removes Hydrolysis Impurities) Start->Wash Scavenge Silica-Thiol Treatment (Pd Scavenging at 40°C) Wash->Scavenge Filter Filtration & Concentration (Removes Solid Scavenger) Scavenge->Filter Cryst Anti-Solvent Crystallization (Heptane/EtOAc) Filter->Cryst Pure Purified Target Compound (>99% Purity) Cryst->Pure

Post-extraction purification workflow including pH-controlled washing and Pd scavenging.

Step-by-Step Methodology:

  • Scavenger Addition: To the combined organic layers from Protocol A, add 10 wt% (relative to theoretical yield) of SiliaBond® Thiol (or equivalent silica-supported thiol scavenger).

  • Incubation: Stir the suspension at 40°C for 2 hours. The thiol groups will covalently bind residual Pd ions that are coordinated to the pyrimidine nitrogens.

  • Filtration: Filter out the silica scavenger. Concentrate the filtrate under reduced pressure to 3 volumes of EtOAc.

  • Anti-Solvent Crystallization: Heat the EtOAc solution to 60°C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (cloud point). Hold at 60°C for 30 minutes to allow seed crystals to form, then cool linearly to 5°C over 4 hours.

    • Self-Validating Step: Filter the crystals. The mother liquor should retain the yellow/brown tint of the impurities (including the C2-regioisomer), while the isolated filter cake must remain stark white. Analyze the cake via HPLC; the C4:C2 ratio should now exceed 99:1.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of the American Chemical Society (ACS)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines Source: MDPI URL
  • Source: Organic Letters (ACS)
  • Application Notes and Protocols: Regioselective Reactions of 5-(1-Chlorovinyl)

Sources

Troubleshooting

Technical Support Center: 2-Chloro-4-(piperidin-4-yl)pyrimidine Handling &amp; Stability

Welcome to the Technical Support Center. As a bifunctional building block, 2-chloro-4-(piperidin-4-yl)pyrimidine is highly valued in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional building block, 2-chloro-4-(piperidin-4-yl)pyrimidine is highly valued in medicinal chemistry and drug development. However, its dual chemical nature presents severe stability challenges. This guide provides a mechanistic breakdown of its degradation pathways, empirical stability data, and field-proven protocols to ensure the integrity of your experiments.

Mechanistic Root Cause Analysis: The Bifunctional Dilemma

The instability of 2-chloro-4-(piperidin-4-yl)pyrimidine at room temperature is not a sign of poor batch quality; it is an inherent chemical property driven by an intermolecular Nucleophilic Aromatic Substitution (SNAr) [1].

To understand the causality behind this degradation, we must look at the two reactive poles of the molecule:

  • The Electrophile (2-Chloropyrimidine): The pyrimidine ring is a highly π -deficient heteroaromatic system. The two electronegative nitrogen atoms withdraw electron density from the C2, C4, and C6 positions. The chlorine atom at C2 further activates this position via inductive effects, making it an exceptional electrophilic acceptor [2].

  • The Nucleophile (Piperidine): The secondary amine of the piperidine ring is an unhindered, highly reactive aliphatic nucleophile.

The Degradation Pathway: When stored as a free base at room temperature, the piperidine nitrogen of one molecule attacks the highly activated C2-position of an adjacent molecule. This forms a transient Meisenheimer complex, followed by the rapid elimination of a chloride ion. The result is irreversible self-condensation, transforming your monomeric building block into an insoluble oligomeric or polymeric gum [1, 2].

Mechanism cluster_0 Room Temperature Degradation (Free Base) cluster_1 Stabilization Strategies Nuc Piperidine Amine (Nucleophile) Meis Meisenheimer Complex (Intermediate) Nuc->Meis Intermolecular Attack Elec 2-Chloropyrimidine (Electrophile) Elec->Meis C2 Position Deg Oligomerization (Degradation) Meis->Deg -HCl Salt HCl Salt Form (Protonated NH2+) Salt->Nuc Base (In situ) Boc N-Boc Protected (Steric Shield) Boc->Nuc TFA (Deprotection)

Intermolecular SNAr degradation pathway and stabilization strategies.

Empirical Stability Data

To mitigate degradation, the nucleophilicity of the piperidine amine must be neutralized. This is achieved either by protonation (storing as an HCl salt) or by electronic/steric shielding (N-Boc protection) [3].

Compound FormStorage TempNucleophilicity Status1-Week Purity1-Month PurityRecommended Application
Free Base 25 °CHighly Active< 20% (Polymerized)0%Immediate in situ use only.
Free Base 4 °CHighly Active~ 60%< 10%Not recommended.
HCl Salt 25 °CQuenched (Protonated)> 99%> 98%Short-term benchtop handling.
HCl Salt 4 °CQuenched (Protonated)> 99%> 99%Standard long-term storage.
N-Boc Protected 25 °CShielded (Carbamate)> 99%> 99%Library synthesis / Extended storage.

Troubleshooting & FAQs

Q: My compound arrived as a powder but turned into an insoluble gum after a week on the bench. What happened? A: You likely received or isolated the free base form. The "gum" is a polymeric degradation product resulting from the intermolecular SNAr reaction described above. Once polymerized, the material cannot be salvaged. Always verify that you are working with the hydrochloride (HCl) salt form for routine handling.

Q: Can I store the free base in a stock solution (e.g., DMSO or DMF) for high-throughput screening? A: No. Solvation, particularly in polar aprotic solvents like DMSO, actively accelerates the SNAr reaction by stabilizing the transient Meisenheimer complex without solvating the nucleophile [1]. If a stock solution is strictly required, use the HCl salt form in a slightly acidic medium, or protect the amine.

Q: How do I liberate the free base for a cross-coupling reaction? A: The free base must only be generated in situ within the reaction vessel. Add the HCl salt to your solvent, followed by a non-nucleophilic base (e.g., DIPEA or Triethylamine) immediately prior to adding your target electrophile.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of each step before proceeding.

Protocol A: In Situ Free-Basing for Immediate Coupling

Use this protocol when the piperidine nitrogen is intended to act as a nucleophile in your next synthetic step.

  • Preparation: Charge a dry, argon-flushed flask with 2-chloro-4-(piperidin-4-yl)pyrimidine HCl salt (1.0 equiv) and your target electrophile (1.1 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF or DCM (0.2 M) at 0 °C. Causality: Low temperature suppresses premature side reactions before the base is fully homogenized.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality: 1.0 equiv of DIPEA neutralizes the HCl salt, liberating the free base. The remaining 2.0 equiv act as an acid scavenger for the subsequent coupling.

  • Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM). The HCl salt will streak at the baseline, whereas the liberated free base will move (Rf ~ 0.2, visualizing under UV 254 nm).

  • Execution: Warm to room temperature and stir until the coupling is complete.

Protocol B: N-Boc Protection for Stable Room Temperature Storage

Use this protocol if you need to store the free-base equivalent for extended periods or utilize the 2-chloropyrimidine moiety as an electrophile without self-condensation.

Workflow Step1 1. Suspend HCl Salt in DCM (0 °C) Step2 2. Add TEA (Base) to liberate amine Step1->Step2 Step3 3. Dropwise addition of Boc2O Step2->Step3 Step4 4. Warm to RT Stir 6 hours Step3->Step4 Step5 5. Aqueous Workup (NH4Cl quench) Step4->Step5

Step-by-step experimental workflow for N-Boc protection.

  • Suspension: Suspend the HCl salt (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

  • Neutralization: Add Triethylamine (TEA) (2.5 equiv) dropwise. Stir for 10 minutes.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) in a small volume of DCM and add dropwise to the reaction mixture [4]. Causality: Dropwise addition at 0 °C controls the exothermic formation of the carbamate and prevents over-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 30% EtOAc in Hexanes). The highly polar free base will disappear, replaced by a non-polar, UV-active spot (Rf ~ 0.6) corresponding to the N-Boc protected product [4].

  • Quench & Workup: Pour the mixture into saturated aqueous NH4Cl. Causality: The mildly acidic NH4Cl hydrolyzes any unreacted Boc2O and neutralizes excess TEA, preventing base-catalyzed degradation during solvent evaporation. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

References

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - National Institutes of Health (NIH) URL:[Link]

  • Amine Protection and Deprotection Master Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation for the Purity of 2-Chloro-4-(piperidin-4-yl)pyrimidine

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy.[1][2][3] The intermediate, 2-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy.[1][2][3] The intermediate, 2-chloro-4-(piperidin-4-yl)pyrimidine, serves as a key building block in the synthesis of various therapeutic agents. Consequently, a robust and validated analytical method for its purity assessment is not merely a quality control measure but a cornerstone of a successful drug development program.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) validation for determining the purity of this intermediate, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

The "Why" Behind HPLC: A Strategic Choice for a Polar Intermediate

2-Chloro-4-(piperidin-4-yl)pyrimidine possesses a polar nature due to the presence of nitrogen-containing heterocyclic rings. This characteristic makes Reverse-Phase HPLC (RP-HPLC) the analytical technique of choice.[8] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[8] Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds, like our analyte, interact more with the mobile phase and elute earlier.[8] This fundamental principle allows for the effective separation of the main compound from its potentially less polar impurities.

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of pyrimidine derivatives, they often require derivatization to increase volatility, which can introduce complexity and potential for error.[9][10] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers faster analysis times and reduced solvent consumption compared to conventional HPLC.[11][12][13][14] However, HPLC remains a widely accessible and robust technique, making it a pragmatic choice for many quality control laboratories.[12]

Designing a Self-Validating HPLC Method: A Step-by-Step Protocol with Rationale

A truly reliable analytical method is one that is inherently self-validating. This means that the choices made during method development are deliberate and scientifically sound, leading to a robust and reproducible procedure.

Experimental Protocol: HPLC Method for Purity Determination

  • Instrumentation and Reagents:

    • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector is essential.[15]

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good starting point for separating polar compounds.[15]

    • Solvents: Use HPLC-grade acetonitrile and water.

    • Buffer: A phosphate buffer is recommended for pH control, which is critical for consistent retention of ionizable compounds.[15]

    • Standards: A well-characterized reference standard of 2-chloro-4-(piperidin-4-yl)pyrimidine and any known impurities are required.[15]

  • Chromatographic Conditions (A Starting Point for Optimization):

    • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid). Rationale: A lower pH ensures that the piperidinyl nitrogen is protonated, leading to more consistent interactions with the stationary phase.

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.

    • Gradient Elution: A gradient is often necessary to ensure the elution of both the polar main compound and any potential non-polar impurities within a reasonable timeframe. A typical starting gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.[16]

    • Detection Wavelength: Determined by the UV spectrum of the analyte. A photodiode array (PDA) detector is invaluable during method development to identify the optimal wavelength for detection of the main peak and any impurities.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a suitable amount of the 2-chloro-4-(piperidin-4-yl)pyrimidine reference standard in a diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.[15]

    • Sample Solution: Prepare the sample by dissolving a known amount of the test substance in the same diluent as the standard to achieve a similar concentration.[15]

The Pillars of Validation: An In-Depth Look at ICH Q2(R1) Parameters

The validation of an analytical method is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[3][17]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] For purity testing, this is arguably the most critical validation parameter.

Experimental Approach: Forced Degradation Studies

To demonstrate specificity, forced degradation studies are indispensable.[4][18] These studies intentionally stress the drug substance to produce potential degradation products.[19] The goal is to show that the analytical method can separate these degradation products from the main analyte peak.

  • Acid/Base Hydrolysis: Reflux the analyte in 0.1 N HCl and 0.1 N NaOH.

  • Oxidative Degradation: Treat the analyte with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid analyte to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the analyte to UV and visible light as per ICH Q1B guidelines.[19]

The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is considered specific if all degradation product peaks are well-resolved from the main analyte peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis Analyte 2-Chloro-4-(piperidin-4-yl)pyrimidine Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Specificity Specificity Demonstrated HPLC_Analysis->Specificity Validation_Parameters Validation HPLC Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-chloro-4-(piperidin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization and quantification of 2-chloro-4-(pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization and quantification of 2-chloro-4-(piperidin-4-yl)pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to empower researchers in selecting the optimal analytical strategy for their specific needs. We will explore the nuances of different ionization techniques and mass analyzers, supported by experimental data and protocols, to provide a comprehensive understanding of how to approach the mass spectrometric analysis of this and structurally related molecules.

Introduction: The Analytical Challenge

2-chloro-4-(piperidin-4-yl)pyrimidine presents a unique analytical challenge due to its composite structure, incorporating both a substituted pyrimidine ring and a piperidine moiety. The pyrimidine core is a common scaffold in a multitude of biologically active compounds, while the piperidine group can influence physicochemical properties such as solubility and basicity.[1] Understanding the gas-phase behavior of this molecule under different mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation of its metabolites or degradation products, and accurate quantification in complex matrices.

This guide will compare and contrast two primary mass spectrometry workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a focus on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of 2-chloro-4-(piperidin-4-yl)pyrimidine in a mass spectrometer is dictated by the intrinsic chemical properties of its constituent rings and the nature of the ionization technique employed.

Pyrimidine Ring Fragmentation

The fragmentation of the pyrimidine ring is influenced by the position and nature of its substituents. Common fragmentation pathways for substituted pyrimidines include the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[2] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[2]

Piperidine Ring Fragmentation

For piperidine derivatives, fragmentation is often initiated at the nitrogen atom. Under Electron Ionization (EI), this can lead to alpha-cleavage, resulting in the loss of a substituent or a hydrogen radical to form a stable iminium ion.[3] In Electrospray Ionization (ESI), where protonated molecules are typically formed, fragmentation of the piperidine ring can also occur, often initiated by the protonated nitrogen.[4]

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical and depends on the analytical objective, be it qualitative identification, structural confirmation, or quantitative analysis.

TechniqueIonization PrincipleBest Suited ForStrengthsWeaknesses
GC-MS Electron Ionization (EI)Volatile and thermally stable compoundsProvides detailed structural information through extensive fragmentation; reproducible fragmentation patterns.[2]Requires derivatization for non-volatile compounds; potential for thermal degradation.
LC-MS/MS (ESI) Electrospray IonizationPolar and ionizable compounds in solutionSoft ionization technique, often preserving the molecular ion; high sensitivity for quantitative analysis.[5]Susceptible to matrix effects; may not produce extensive fragmentation for structural elucidation without tandem MS.
LC-MS/MS (APCI) Atmospheric Pressure Chemical IonizationLess polar, more volatile compoundsLess susceptible to matrix effects than ESI; suitable for a broader range of compound polarities.Can be less sensitive than ESI for highly polar compounds; may produce adducts with solvent molecules.

Experimental Data and Protocols

To provide a practical comparison, we will now delve into the expected mass spectra and detailed experimental protocols for the analysis of 2-chloro-4-(piperidin-4-yl)pyrimidine using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the structural elucidation of volatile and thermally stable compounds. For a closely related isomer, 2-chloro-4-(piperidin-1-yl)pyrimidine, the following major fragment ions have been reported under electron ionization: m/z 197, 168, 125, and 114.[6] Based on this, we can predict a similar fragmentation pattern for 2-chloro-4-(piperidin-4-yl)pyrimidine.

Predicted GC-MS Fragmentation of 2-chloro-4-(piperidin-4-yl)pyrimidine:

Caption: Predicted GC-MS fragmentation of 2-chloro-4-(piperidin-4-yl)pyrimidine.

Experimental Protocol: GC-MS

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., Shimadzu GCMS-QP-1000EX or equivalent).[7]

  • GC Column : A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

  • Ion Source Temperature : 200 °C.[7]

  • Mass Range : m/z 40-400.

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. If the compound's volatility is low, derivatization with a silylating agent may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the sensitive and selective quantification of 2-chloro-4-(piperidin-4-yl)pyrimidine in complex matrices, such as biological fluids. Both ESI and APCI can be employed, with the choice depending on the specific analytical requirements.

Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]+. For 2-chloro-4-(piperidin-4-yl)pyrimidine, the protonated molecular ion would be observed at m/z 198/200, reflecting the isotopic distribution of chlorine. Collision-induced dissociation (CID) of this precursor ion would likely lead to fragmentation of the piperidine ring and cleavage of the bond connecting the two ring systems.

Predicted ESI-MS/MS Fragmentation of 2-chloro-4-(piperidin-4-yl)pyrimidine:

Method_Selection Start Define Analytical Goal Qualitative Qualitative Analysis (Identification/Structural Elucidation) Start->Qualitative Quantitative Quantitative Analysis (Concentration Measurement) Start->Quantitative GCMS GC-MS Qualitative->GCMS Volatile & Thermally Stable? LCMSMS LC-MS/MS Qualitative->LCMSMS Quantitative->LCMSMS ESI ESI LCMSMS->ESI Polar Compound? APCI APCI LCMSMS->APCI Less Polar Compound? MRM Develop MRM Method ESI->MRM APCI->MRM

Sources

Validation

A Comparative Guide to 2-chloro-4-(piperidin-4-yl)pyrimidine Reference Standards

In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your starting materials. This is particularly true for reference standards, which serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your starting materials. This is particularly true for reference standards, which serve as the bedrock for analytical method development, validation, and routine quality control.[1][2][3] This guide provides an in-depth technical comparison of 2-chloro-4-(piperidin-4-yl)pyrimidine reference standards, offering a framework for researchers, scientists, and drug development professionals to critically evaluate and select the most suitable standard for their applications.

2-chloro-4-(piperidin-4-yl)pyrimidine is a key building block in the synthesis of a variety of pharmacologically active molecules. The purity and characterization of its reference standard are paramount to ensure the accuracy, reproducibility, and reliability of experimental data, ultimately impacting the quality and safety of the final drug product.

This guide will delve into the critical quality attributes of a 2-chloro-4-(piperidin-4-yl)pyrimidine reference standard, comparing two hypothetical batches (Supplier A and Supplier B) to illustrate the importance of a comprehensive characterization.

The Imperative of High-Quality Reference Standards

Reference standards are highly purified and well-characterized substances used as a basis for comparison in analytical procedures.[4] Their quality directly impacts the validity of analytical results, making their selection a critical decision in the drug development process.[2] According to regulatory bodies like the US Food and Drug Administration (FDA), reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[4]

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide rigorous standards for the qualification and use of reference materials, emphasizing the need for comprehensive characterization to ensure their suitability for their intended use.[3][5][6][7]

Comparative Analysis of 2-chloro-4-(piperidin-4-yl)pyrimidine Reference Standards

To illustrate the critical differences that can exist between reference standards, we will compare two hypothetical batches of 2-chloro-4-(piperidin-4-yl)pyrimidine, designated as "Supplier A" and "Supplier B". The following sections will detail the analytical methodologies used for their characterization and present a comparative summary of their key quality attributes.

Table 1: Comparative Data for 2-chloro-4-(piperidin-4-yl)pyrimidine Reference Standards
ParameterSupplier ASupplier BSignificance
Purity (by HPLC) 99.8%98.5%Higher purity ensures more accurate quantification of the active ingredient and reduces the risk of side reactions from impurities.
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structureConforms to structureConfirms the correct molecular structure.
Water Content (Karl Fischer) 0.1%0.8%High water content can affect the stability and accurate weighing of the standard.
Residual Solvents (GC-HS) <0.05% (Acetone)0.3% (Dichloromethane)Residual solvents can be toxic and may interfere with analytical assays.
Individual Impurity (by HPLC) Impurity 1: 0.08%Impurity 1: 0.5%Impurity 2: 0.3%The presence of significant impurities can lead to inaccurate results and potential safety concerns.
Total Impurities (by HPLC) 0.15%1.0%A lower level of total impurities indicates a more pure and reliable standard.
Certificate of Analysis (CoA) Comprehensive, with detailed analytical data and spectraLacks detailed impurity profile and spectral dataA comprehensive CoA provides transparency and confidence in the quality of the standard.

Experimental Protocols for Characterization

The following are detailed protocols for the key analytical techniques used to characterize and compare the 2-chloro-4-(piperidin-4-yl)pyrimidine reference standards.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[5] For a reference standard, it is crucial for determining the purity of the main compound and identifying and quantifying any impurities. A well-developed HPLC method should be able to separate the main peak from all potential impurities.

Experimental Workflow:

Caption: HPLC analysis workflow for purity and impurity determination.

Methodology:

  • Instrumentation: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 2-chloro-4-(piperidin-4-yl)pyrimidine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the compound's structure.

Experimental Workflow:

Caption: NMR spectroscopy workflow for structural confirmation.

Methodology:

  • Instrumentation: 300-600 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound. This is a critical piece of data for identity confirmation.

Methodology:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for this compound.

  • Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺.

Discussion of Comparative Results

The hypothetical data presented in Table 1 highlights several key differences between the two reference standards:

  • Purity: Supplier A's standard exhibits a significantly higher purity (99.8%) compared to Supplier B's (98.5%). This seemingly small difference can have a substantial impact on the accuracy of assays. Using a lower purity standard can lead to an overestimation of the amount of active pharmaceutical ingredient (API) in a sample.

  • Impurity Profile: Supplier B's standard contains two significant impurities at levels of 0.5% and 0.3%. Without proper identification and characterization, these impurities could potentially interfere with the analytical method or, more critically, represent unknown and potentially toxic components. A high-quality reference standard should have a well-defined and minimal impurity profile.

  • Water and Residual Solvent Content: The higher water and residual solvent content in Supplier B's standard can affect its stability and lead to inaccuracies in weighing. These components can also interfere with certain analytical techniques.

Conclusion and Recommendations

The selection of a 2-chloro-4-(piperidin-4-yl)pyrimidine reference standard is a critical step that should not be taken lightly. As demonstrated by our comparative analysis of two hypothetical suppliers, significant variations in purity, impurity profiles, and overall characterization can exist.

  • Demand a Comprehensive Certificate of Analysis: The CoA should include detailed information on the analytical methods used for characterization, the results obtained (including purity by HPLC and impurity profiles), and copies of the raw data (e.g., HPLC chromatograms, NMR spectra).

  • Prioritize Purity: Always opt for the highest purity standard available. The cost savings of a lower purity standard are often negligible compared to the potential for inaccurate data and downstream complications.

  • Assess the Impurity Profile: A well-characterized reference standard will have its impurities identified and quantified. This information is crucial for understanding potential interferences and for the development of robust analytical methods.

  • Consider the Supplier's Reputation and Quality Systems: Choose suppliers with a proven track record of providing high-quality, well-characterized reference standards.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (URL: )
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. (URL: )
  • How Impurity Reference Standards Ensure Drug Safety - HealthManagement.org. (URL: )
  • 2-Chloro-4-(piperidin-1-yl)pyrimidine | C9H12ClN3 | CID 224663 - PubChem. (URL: [Link])

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (URL: [Link]. ইমামalabs.com/navigating-the-regulatory-landscape-usp-and-ep-standards-in-drug-development/)

  • 2-Chloro-4-(4-piperidinyl)pyriMidine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Reference-Standard Material Qualification | Pharmaceutical Technology. (URL: [Link])

  • 2-CHLORO-4-(PIPERIDIN-4-YLOXY)PYRIMIDINEHYDROCHLORIDE — Chemical Substance Information - NextSDS. (URL: [Link])

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (URL: [Link])

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives - Indian Academy of Sciences. (URL: [Link])

  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (URL: [Link])

  • Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

  • Impurities Application Notebook. (URL: [Link])

  • Comparison of Common Synthetic Methods for Pyrimidine Derivatives - ResearchGate. (URL: [Link])

Sources

Comparative

structural activity relationship (sar) of 2-chloro-4-(piperidin-4-yl)pyrimidine

Structural Activity Relationship (SAR) Guide: 2-Chloro-4-(piperidin-4-yl)pyrimidine as a Privileged Scaffold in Drug Discovery In modern medicinal chemistry, the rapid discovery of potent, selective kinase inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Guide: 2-Chloro-4-(piperidin-4-yl)pyrimidine as a Privileged Scaffold in Drug Discovery

In modern medicinal chemistry, the rapid discovery of potent, selective kinase inhibitors and GPCR ligands relies heavily on the selection of highly optimized, versatile building blocks[1]. 2-Chloro-4-(piperidin-4-yl)pyrimidine (CAS 2044927-14-0) has emerged as a privileged scaffold in this domain[2]. It is not a final therapeutic agent, but rather a highly tunable intermediate that provides two critical vectors for structural activity relationship (SAR) optimization: an electrophilic C2-chlorine primed for nucleophilic aromatic substitution (SNAr), and a C4-piperidin-4-yl group that offers a flexible, sp3-rich vector for solvent-channel interactions[3].

This guide objectively compares the performance of the 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold against common alternatives, details the mechanistic rationale behind its SAR optimization, and provides self-validating experimental workflows for lead generation.

Section 1: Mechanistic Rationale & Scaffold Comparison

When designing a kinase inhibitor, the pyrimidine core typically acts as the primary hydrogen-bond acceptor in the ATP-binding hinge region. The choice of the substituent at the C4 position drastically alters the molecule's physicochemical properties, kinase selectivity, and synthetic tractability.

Medicinal chemists frequently evaluate three competing pyrimidine scaffolds. The causality behind selecting the piperidin-4-yl variant over the piperazin-1-yl or pyridin-4-yl alternatives lies in the balance of electronic decoupling and three-dimensional flexibility[4].

  • Electronic Decoupling: In the piperazin-1-yl analog, the basic nitrogen is directly attached to the pyrimidine ring. Its lone pair donates electron density into the pyrimidine system, which significantly reduces the electrophilicity of the C2-chlorine, making subsequent SNAr derivatization sluggish. The piperidin-4-yl group is linked via a carbon atom, decoupling the basic nitrogen from the aromatic system. This maintains the high reactivity of the C2-chlorine and preserves the optimal hydrogen-bond acceptor strength of the pyrimidine nitrogens.

  • Fsp3 and Solubility: The pyridin-4-yl analog is planar and rigid, often leading to poor aqueous solubility and high plasma protein binding. The piperidin-4-yl group increases the fraction of sp3 carbons (Fsp3), a proven metric for improving aqueous solubility and navigating complex, three-dimensional protein pockets.

Table 1: Physicochemical and Reactivity Comparison of C4-Substituted 2-Chloropyrimidines
Scaffold Feature2-Chloro-4-(piperidin-4-yl)pyrimidine2-Chloro-4-(piperazin-1-yl)pyrimidine2-Chloro-4-(pyridin-4-yl)pyrimidine
Linkage Type Carbon-linked (sp3)Nitrogen-linked (sp3)Carbon-linked (sp2 aromatic)
C2 SNAr Reactivity High (Electrons decoupled)Low (Electron donation from N)High (Electron-withdrawing ring)
Fsp3 Contribution High (Improves solubility)High (Improves solubility)Zero (Planar, prone to aggregation)
Primary Target Interaction Salt bridge via basic nitrogenHydrogen bonding / Salt bridgePi-stacking / Hydrogen bonding
hERG Liability Risk Moderate to High (Requires N-capping)ModerateLow

Section 2: SAR Optimization Vectors

The optimization of the 2-chloro-4-(piperidin-4-yl)pyrimidine core typically proceeds via two distinct vectors. A classic example of this SAR trajectory can be observed in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as derivatives related to Ceritinib (LDK378)[5].

Vector 1: C2-Chlorine Displacement (Hinge/Specificity Pocket) The C2-chlorine is displaced by substituted anilines to form a 2-aminopyrimidine core. The choice of aniline dictates kinase selectivity. For example, utilizing ortho-substituted anilines forces a non-planar dihedral angle between the aniline and the pyrimidine core. This twisted conformation prevents the molecule from binding to off-target kinases with narrow specificity pockets, dramatically improving the selectivity profile[5].

Vector 2: Piperidine N-Functionalization (Solvent Channel) The basic nitrogen of the piperidine ring typically extends toward the solvent-exposed region of the kinase active site. In ALK inhibitors, this nitrogen often forms a critical salt bridge with acidic residues (e.g., Glu1210)[5]. However, unsubstituted secondary amines often suffer from poor cell permeability and high hERG channel inhibition. Alkylation (e.g., isopropyl, cyclopentyl) or acylation of this nitrogen is systematically performed to tune the pKa, optimize cellular penetration, and dial out cardiotoxicity.

Table 2: Representative SAR Data for 2-Amino-4-(piperidin-4-yl)pyrimidine Derivatives

(Note: Data represents established SAR trends for this scaffold in ALK/CDK inhibitor development)

C2-Aniline SubstituentPiperidine N-SubstituentTarget Kinase IC50 (nM)hERG IC50 (µM)SAR Rationale
Unsubstituted PhenylHydrogen (NH)145.01.2Flat conformation; poor selectivity; high hERG risk.
2-Methoxy-phenylHydrogen (NH)42.01.8Ortho-twist improves kinase affinity and selectivity.
2-Methoxy-phenylMethyl18.54.5N-alkylation improves permeability and lowers hERG binding.
2-Methoxy-phenylIsopropyl3.2 > 30.0 Optimal steric bulk maximizes salt bridge while abolishing hERG liability.
2-Methoxy-phenylAcetyl (Amide)850.0> 50.0Loss of basicity destroys the critical salt bridge interaction.

Section 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of false positives during library synthesis and biological screening.

Protocol 1: Self-Validating SNAr Diversification

This protocol details the displacement of the C2-chlorine with an aniline derivative.

  • Reaction Setup: Dissolve 2-chloro-4-(piperidin-4-yl)pyrimidine (1.0 eq) and the desired aniline (1.2 eq) in n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as the base.

  • Thermal Conditions: Heat the mixture to 110°C in a sealed tube for 12 hours. (If the aniline is highly electron-deficient, switch to a Pd-catalyzed Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos).

  • Self-Validation (LC-MS Checkpoint): Before workup, analyze an aliquot via LC-MS. The starting material possesses a distinct 3:1 isotopic mass pattern due to the naturally occurring 35Cl and 37Cl isotopes. Validation: A successful reaction is confirmed not just by the appearance of the product mass, but by the complete disappearance of this 3:1 isotopic signature, confirming total chlorine displacement without requiring immediate NMR.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol 2: Orthogonal Kinase Inhibition Assay

To validate that the synthesized derivatives act via the intended on-target mechanism, a FRET-based biochemical assay is utilized with a built-in counter-screen.

  • Assay Preparation: Incubate the purified pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM) with the recombinant target kinase, a fluorescently labeled peptide substrate, and ATP (at the Km concentration) in assay buffer.

  • Signal Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal after 1 hour.

  • Self-Validation (Counter-Screening):

    • Control Validation: Run Staurosporine (a pan-kinase inhibitor) in parallel. If the Staurosporine IC50 deviates from historical norms, the assay plate is discarded.

    • Mechanistic Validation: Screen the lead compound against both the Wild-Type kinase and a known gatekeeper mutant (e.g., L1196M for ALK)[5]. A significant rightward shift in the IC50 curve for the mutant confirms that the compound is binding in the intended ATP-hinge pocket, validating the structural design.

Section 4: SAR Optimization Workflow Visualization

The following diagram maps the logical progression from the raw building block to a clinical lead candidate, highlighting the iterative feedback loops required to balance potency and pharmacokinetics.

SAR_Workflow Start 2-Chloro-4-(piperidin-4-yl)pyrimidine (Core Scaffold) SNAr Step 1: SNAr at C2 Position (Aniline/Amine Displacement) Start->SNAr Base, Heat PiperidineMod Step 2: Piperidine N-Functionalization (Alkyl/Acyl/Sulfonyl) SNAr->PiperidineMod Diversification Screening Step 3: Kinase Inhibition Assay (e.g., ALK, CDK4/6) PiperidineMod->Screening in vitro profiling ADME Step 4: ADME & hERG Counter-screening Screening->ADME IC50 < 10 nM ADME->PiperidineMod Poor PK/Tox Lead Lead Candidate Selection ADME->Lead Favorable PK

Caption: Iterative SAR workflow for 2-chloro-4-(piperidin-4-yl)pyrimidine derivatives in drug discovery.

References

  • Michellys, P. E., et al. "Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials." ACS Publications. 5

  • Sapphire Bioscience. "2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride." Sapphire Bioscience Product Catalog. 2

  • Smolecule. "4-(Piperidin-4-YL)pyrimidine hydrochloride Biological Activity." Smolecule Product Database. 1

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." PMC. 4

  • Li, Y., et al. "Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis." Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety Guide: 2-Chloro-4-(piperidin-4-YL)pyrimidine Disposal

Welcome to the definitive operational guide for the safe handling and disposal of 2-Chloro-4-(piperidin-4-yl)pyrimidine. As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory hu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational guide for the safe handling and disposal of 2-Chloro-4-(piperidin-4-yl)pyrimidine. As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory hurdle; it is a fundamental extension of experimental design. A poorly managed waste stream not only jeopardizes laboratory safety but also introduces severe logistical bottlenecks and inflated operational costs.

This compound is a highly functionalized building block widely used in drug discovery. However, its structural motifs—a chlorinated pyrimidine ring and a piperidine moiety—create a complex waste profile that demands precise, causality-driven logistical handling.

Chemical Profiling & Mechanistic Rationale

To design a self-validating disposal protocol, we must first understand the physicochemical properties of the target molecule. The presence of specific heteroatoms directly dictates the downstream destruction methodology.

Quantitative Chemical Profile
PropertyValue
Chemical Name 2-Chloro-4-(piperidin-4-yl)pyrimidine
CAS Number (Free Base) 1001754-79-5
CAS Number (HCl Salt) 2126178-87-6[1]
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol (Free Base)
Heteroatom Content ~18% Chlorine, ~21% Nitrogen by mass
Waste Classification Halogenated Organic Waste, Nitrogenous Waste
The Causality of Segregation (Why We Do What We Do)
  • The Halogen Factor: The presence of the chlorine atom classifies this compound strictly as "Halogenated Organic Waste"[2]. During incineration, halogenated compounds generate highly corrosive hydrogen chloride (HCl) gas. If halogenated waste is mixed with non-halogenated waste, the entire mixed volume must be treated in specialized facilities equipped with alkaline scrubbers, drastically and unnecessarily increasing disposal costs[2][3].

  • The Nitrogen Factor: The pyrimidine and piperidine rings contain significant nitrogen (~21% by mass). During thermal destruction, nitrogenous organic waste acts as a direct precursor for toxic nitrogen oxides (NOx)[4]. Standard incineration without selective catalytic reduction (SCR) or low-excess-air firing will result in severe environmental emissions[5].

Laboratory-Level Waste Segregation Workflow

The integrity of a waste disposal system begins at the fume hood. The following step-by-step methodology ensures compliance and safety at the point of generation.

Protocol 1: Point-of-Generation Segregation & Containment
  • Identify and Isolate: Immediately classify any reaction mixtures, mother liquors, solid residues, or solvent washes containing 2-Chloro-4-(piperidin-4-yl)pyrimidine as "Halogenated Organic Waste"[3].

  • Prevent Cross-Contamination: Never mix this stream with non-halogenated organic waste (e.g., pure acetone, ethanol, or hexane). Co-mingling forces the entire waste volume to be treated as halogenated, which requires extra, expensive treatment steps for halogen removal[2].

  • Select Compatible Containment: Transfer liquid waste into high-density polyethylene (HDPE) carboys or PTFE-lined glass bottles. Avoid metal containers; if the hydrochloride salt form[1] is present, trace hydrolysis can generate localized acidic environments leading to rapid container corrosion.

  • Manage Headspace (Self-Validation Step): Fill containers to a maximum of 75% capacity. Visually verifying this headspace ensures sufficient room for vapor expansion, preventing pressure-induced ruptures during storage and transit.

WasteSegregation Start Waste Generation: 2-Chloro-4-(piperidin-4-yl)pyrimidine HalogenCheck Halogenated Stream Routing Start->HalogenCheck Segregation Strict Segregation from Non-Halogenated Waste HalogenCheck->Segregation Prevents excess costs Containment HDPE / PTFE-Lined Containment (<75% Full) Segregation->Containment Labeling Label: Halogenated & Nitrogenous Organic Waste Containment->Labeling Disposal High-Temp Incineration (Vendor Hand-off) Labeling->Disposal

Workflow for the segregation and containment of halogenated nitrogenous laboratory waste.

Facility-Level Destruction and Abatement

Once the waste leaves the laboratory, it must be processed by a licensed hazardous waste contractor. Understanding this downstream process allows lab managers to audit their vendors effectively.

Protocol 2: Thermochemical Destruction
  • Profile Declaration: When preparing the waste manifest, explicitly declare the exact concentration of the chemical and highlight the presence of both Chlorine and Nitrogen .

  • High-Temperature Incineration: Route the waste to a facility equipped for high-temperature incineration (900–1100°C)[5]. At these extreme temperatures, the robust pyrimidine and piperidine rings are thoroughly cleaved.

  • Exhaust Scrubbing (Abatement):

    • Chlorine Abatement: The cleaved chlorine atoms convert to hydrogen chloride (HCl) gas. The facility must utilize alkaline wet scrubbers to neutralize the HCl before atmospheric release[4].

    • Nitrogen Abatement: The high nitrogen content generates nitrogen oxides (NOx) during combustion[4]. The facility must employ low-excess-air firing or Selective Catalytic Reduction (SCR) to reduce NOx back to inert N2 gas[5].

  • Alternative Technologies (SCWO): For highly concentrated aqueous waste streams, Supercritical Water Oxidation (SCWO) is an emerging green technology. Operating at >450°C and 25 MPa, SCWO effectively destroys nitrogenous organic waste with up to 99.99% efficiency without generating NOx emissions[4][5].

ThermalDegradation Incineration High-Temperature Incineration (900-1100°C) Carbon Carbon/Hydrogen Oxidation Incineration->Carbon Chlorine Chlorine Cleavage (Forms HCl) Incineration->Chlorine Nitrogen Nitrogen Oxidation (Forms NOx) Incineration->Nitrogen ExhaustC CO2 + H2O (Safe Exhaust) Carbon->ExhaustC ScrubberCl Alkaline Scrubber (Neutralizes HCl) Chlorine->ScrubberCl ScrubberN Catalytic Reduction (Reduces NOx to N2) Nitrogen->ScrubberN

Thermochemical degradation pathways and required abatement systems for halogenated heterocycles.

References

  • EvitaChem. "Screening Compounds P130448".
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide".
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials".
  • ResearchGate. "Supercritical water gasification of industrial organic wastes".
  • ResearchGate. "Near-critical and Supercritical Water and Their Applications for Biorefineries".

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Chloro-4-(piperidin-4-YL)pyrimidine

For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is the cornerstone of laboratory safety and experimental success. This guide provides essential safety and logisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and experimental success. This guide provides essential safety and logistical information for the use of 2-Chloro-4-(piperidin-4-YL)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this compound safely and effectively, thereby fostering a culture of safety and scientific excellence within your laboratory.

Hazard Identification and Risk Assessment

Based on analogous compounds, 2-Chloro-4-(piperidin-4-YL)pyrimidine should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][4][6][9] Ingestion is also a potential route of exposure that must be avoided.[1]

Potential Hazards:

  • Skin Irritation: Causes skin irritation.[1][6][9]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][6]

  • Harmful if Swallowed: Should be considered harmful if ingested.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling 2-Chloro-4-(piperidin-4-YL)pyrimidine. The following table outlines the minimum required PPE.

PPE Category Item Specifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMandatory for all procedures. A face shield should be worn in addition to goggles when there is a risk of splashing.[5][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally suitable for incidental contact. For prolonged handling or immersion, consider more robust options like butyl rubber. Always inspect gloves for damage before use and change them immediately after contamination.[11][12]
Body Protection Laboratory CoatA fully buttoned, flame-retardant lab coat is required to protect skin and personal clothing.[11][12]
Foot Protection Closed-Toe ShoesShoes that cover the entire foot are mandatory in the laboratory.[11]
Respiratory Protection Respirator (if necessary)Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][12] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][10]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram illustrates the key steps for the safe handling of 2-Chloro-4-(piperidin-4-YL)pyrimidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate Work Area in a Fume Hood inspect_ppe 2. Inspect and Don PPE weigh 4. Weigh Compound Carefully (minimize dust) prep_area->weigh Proceed to Handling gather_materials 3. Assemble All Necessary Equipment and Reagents dissolve 5. Dissolve or React in a Closed System monitor 6. Monitor Reaction Progress decontaminate_tools 7. Decontaminate Glassware and Equipment monitor->decontaminate_tools Proceed to Cleanup dispose_waste 8. Segregate and Dispose of Hazardous Waste clean_area 9. Clean Work Area remove_ppe 10. Remove and Dispose of Contaminated PPE wash_hands 11. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 2-Chloro-4-(piperidin-4-YL)pyrimidine

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure the designated work area within a certified chemical fume hood is clean and uncluttered.[11] Verify the functionality of the fume hood. Inspect all necessary PPE for integrity and wear it correctly.

  • Weighing and Transfer: To minimize the generation of dust, carefully weigh the solid compound in the fume hood. Use appropriate tools for transfer.

  • Dissolution and Reaction: When dissolving the compound or setting up a reaction, do so in a closed or contained system whenever possible to prevent the escape of vapors or aerosols.

  • Post-Handling: After completing the experimental work, thoroughly decontaminate all glassware and equipment that came into contact with the compound.[11] Wash hands and any potentially exposed skin with soap and water.[2][11]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area.[3] Wear appropriate PPE, including respiratory protection if necessary.[3] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1][3] Clean the spill area thoroughly. Do not allow the material to enter drains.

Disposal Plan: Responsible Stewardship

All waste materials containing 2-Chloro-4-(piperidin-4-YL)pyrimidine, including the compound itself, contaminated consumables (e.g., gloves, paper towels), and reaction byproducts, must be treated as hazardous waste.

Waste Management Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal characterize 1. Characterize Waste Stream (Solid, Liquid, etc.) segregate 2. Segregate from Incompatible Waste store 4. Store in a Cool, Dry, Well-Ventilated Area characterize->store Store Securely containerize 3. Use Designated, Labeled, and Sealed Containers secondary_containment 5. Use Secondary Containment request_pickup 6. Arrange for Pickup by Certified Waste Disposal Service secondary_containment->request_pickup Dispose Properly document 7. Maintain Disposal Records

Caption: Waste Disposal Workflow for 2-Chloro-4-(piperidin-4-YL)pyrimidine

  • Waste Characterization: All waste must be accurately identified.

  • Containerization: Use clearly labeled, sealed containers appropriate for chemical waste.[12]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7] Do not pour waste down the drain.[7]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 2-Chloro-4-(piperidin-4-YL)pyrimidine and ensure a safe and productive research environment.

References

  • MilliporeSigma. (2025, September 22).
  • Benchchem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET 2-Chloro-4-methylpyrimidine, 98%.
  • Fisher Scientific. (2024, July 19).
  • Thermo Fisher Scientific. (2025, September 18).
  • NextSDS. (2026). 2-Chloro-4-(4-piperidinyl)
  • Fisher Scientific. (2025, December 19).
  • New Jersey Department of Health. (2004, January). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY.
  • Fisher Scientific. (2024, February 10).
  • Echemi. (n.d.).
  • PubChem. 2-Chloro-4-(piperidin-1-yl)pyrimidine.
  • BenchChem. (2025, December).
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • NextSDS.
  • AK Scientific, Inc. 4-(Piperidin-4-yl)
  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(piperidin-4-YL)pyrimidine
Reactant of Route 2
2-Chloro-4-(piperidin-4-YL)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.